Product packaging for 3-Bromothiophene-2-carboxylic acid(Cat. No.:CAS No. 7311-64-0)

3-Bromothiophene-2-carboxylic acid

Cat. No.: B183166
CAS No.: 7311-64-0
M. Wt: 207.05 g/mol
InChI Key: VQQLWBUTTMNMFT-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrO2S and its molecular weight is 207.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrO2S B183166 3-Bromothiophene-2-carboxylic acid CAS No. 7311-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLWBUTTMNMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372328
Record name 3-Bromothiophene-2-carboxylic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-64-0
Record name 3-Bromothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromothiophene-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-carboxylic acid (CAS: 7311-64-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block crucial in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, provides a scaffold for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom's reactivity makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds fundamental to many pharmaceutical compounds.[3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 7311-64-0[1][5][6][7][8]
Molecular Formula C₅H₃BrO₂S[1][6][7]
Molecular Weight 207.05 g/mol [1][5][6][7][9]
Appearance White to off-white crystalline powder[1]
Melting Point 192-201 °C[1][5]
Purity ≥ 97%[5]
Solubility Soluble in organic solvents[1]
Storage Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed.[1][10]
Table 2: Spectroscopic Data
Spectrum TypeKey DataReference(s)
¹H NMR Spectrum available[11][12]
¹³C NMR Aromatic region: ~110-140 ppm; Carbonyl carbon: ~163 ppm. Specific shifts for bromothiophenes are available in the literature.[13][14][15][16]
Infrared (IR) O-H stretch (broad): 3300-2500 cm⁻¹; C=O stretch: 1760-1690 cm⁻¹; C-O stretch: 1320-1210 cm⁻¹; C-Br stretch: 690-515 cm⁻¹.[17][18][19]
Mass Spectrometry (MS) Molecular Ion Peak (M+): Expected around m/z 206/208 (due to Br isotopes). Acylium ion (M-OH) is a common fragment.[14][20][21]

Synthesis

A common laboratory-scale synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination and carboxylation of thiophene derivatives.

Reaction Scheme:

G Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene Br₂, Fe Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene 1. n-BuLi 2. H₂O CarboxylicAcid This compound Bromothiophene->CarboxylicAcid 1. LDA 2. CO₂ 3. H₃O⁺

Figure 1: General synthetic scheme for this compound.

Materials:

  • Thiophene

  • Bromine (Br₂)

  • Iron powder (Fe)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Synthesis of 2,3,5-Tribromothiophene: In a well-ventilated fume hood, to a stirred solution of thiophene in a suitable solvent, add iron powder as a catalyst. Slowly add bromine dropwise at a temperature maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC). Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

  • Synthesis of 3-Bromothiophene: Dissolve 2,3,5-tribromothiophene in dry diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for the specified time. Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully. The resulting 3-bromothiophene can be purified by distillation.

  • Synthesis of this compound: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in dry THF. Cool the LDA solution to -78 °C. Slowly add a solution of 3-bromothiophene in dry THF to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours. Quench the reaction by pouring the mixture over crushed dry ice. Allow the mixture to warm to room temperature. Acidify the mixture with aqueous HCl. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.

Applications in Drug Discovery and Development

This compound is a key starting material for the synthesis of various biologically active molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in creating diverse molecular libraries for drug screening.

G Start This compound (or its ester) Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Product1 3-Arylthiophene-2-carboxylic acid derivative Suzuki->Product1 Product2 3-Aminothiophene-2-carboxylic acid derivative Buchwald->Product2 Product3 3-Alkynylthiophene-2-carboxylic acid derivative Sonogashira->Product3

Figure 2: Key cross-coupling reactions of this compound.

This protocol is adapted from procedures for the Suzuki coupling of bromo-heterocycles.

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and water (solvent mixture)

Procedure:

  • To a reaction vessel, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst, which can be pre-formed or generated in situ from Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ or Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the methyl 3-bromothiophene-2-carboxylate, the amine, and the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-120 °C, with stirring, until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine, diisopropylamine)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of methyl 3-bromothiophene-2-carboxylate and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the amine base and stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Role in the Synthesis of Marketed Drugs and Investigational Compounds

Derivatives of 3-bromothiophene are precursors to several important pharmaceutical agents.

Thienopyridine derivatives, such as the antiplatelet drug Clopidogrel, are synthesized from precursors derived from 3-bromothiophene. These drugs are irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.

G cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gαi P2Y12->Gi activates ADP ADP ADP->P2Y12 activates Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 irreversibly inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Aggregation Platelet Aggregation cAMP->Aggregation inhibits

Figure 3: Simplified P2Y12 receptor signaling pathway and its inhibition.

The thiophene scaffold is present in numerous kinase inhibitors. Derivatives of 3-bromothiophene can be utilized to synthesize compounds that target kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR binds Inhibitor Thiophene-based EGFR Inhibitor Inhibitor->Dimerization inhibits Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation

Figure 4: Simplified EGFR signaling pathway and its inhibition.

Recent research has identified 3-arylaminothiophene-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein, an RNA demethylase implicated in cancer.

G FTO FTO Protein Demethylation Demethylation FTO->Demethylation m6A_RNA m⁶A-modified RNA m6A_RNA->FTO Inhibitor Thiophene-based FTO Inhibitor Inhibitor->FTO inhibits RNA_stability Altered RNA Stability & Gene Expression Demethylation->RNA_stability Cancer Oncogenesis RNA_stability->Cancer

Figure 5: FTO protein demethylation mechanism and its inhibition.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][22][23]

Hazard Statements:

  • H315: Causes skin irritation.[10][22]

  • H319: Causes serious eye irritation.[10][22]

  • H335: May cause respiratory irritation.[10][22]

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.[22][23]

  • Use only in a well-ventilated area.[10]

  • Avoid breathing dust.

  • In case of contact with skin, wash with plenty of soap and water.[10][22]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][23]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. The information provided in this guide serves as a comprehensive resource to facilitate the effective utilization of this important chemical intermediate.

References

3-Bromothiophene-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromothiophene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, this compound is a versatile building block in organic synthesis. Its unique structure, featuring a thiophene ring with both a carboxylic acid and a bromine substituent, makes it a valuable precursor for creating a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides core technical data, including its molecular weight and formula, alongside other key properties.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for experimental and developmental applications.

PropertyValue
Molecular Formula C5H3BrO2S
Molecular Weight 207.05 g/mol
CAS Number 7311-64-0
Appearance Solid
Melting Point 195-201 °C
Synonyms 3-Bromo-2-thenoic acid, 2-(3-Bromothienyl)carboxylic acid

Sources:[2][3][4][5]

Structural and Molecular Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical connection.

G A This compound B Molecular Formula C5H3BrO2S A->B is described by C Molecular Weight 207.05 g/mol B->C results in

Caption: Logical flow from compound name to molecular formula and weight.

Applications in Research and Development

This compound is a key intermediate in several areas of chemical research:

  • Organic Synthesis : It serves as a versatile starting material for synthesizing more complex molecules.[1] The bromine atom enhances its reactivity, making it suitable for various coupling reactions to introduce diverse functional groups.[1]

  • Medicinal Chemistry : The thiophene ring is a common scaffold in many biologically active compounds. Researchers utilize this molecule to develop new potential drugs targeting specific biological pathways.[1]

  • Material Science : It is used in the creation of conductive polymers and other functional materials, which can be applied in devices like organic solar cells and sensors.[1]

Safety and Handling

According to GHS classifications, this compound is associated with several hazards:

  • May cause skin irritation or an allergic skin reaction.[3][6]

  • Can cause serious eye irritation.[3][6]

  • May cause respiratory irritation.[3][6]

Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It is classified as a combustible solid.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical framework for its interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11-13Singlet (broad)--COOH
~7.6Doublet~5.0H-5
~7.2Doublet~5.0H-4

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O
~135C-5
~130C-4
~128C-2
~115C-3

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
1670-1700StrongC=O stretch (Carboxylic acid)
~1400MediumC-O-H bend
~1290MediumC-O stretch
~730StrongC-Br stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
206/208~100/~98[M]⁺ (Molecular ion peak with bromine isotopes)
189/191Moderate[M-OH]⁺
161/163Moderate[M-COOH]⁺
82Low[C₄H₂S]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Complete dissolution is ensured by vortexing. For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic acid proton.

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same instrument. A wider spectral width (0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform contact between the sample and the crystal is ensured by applying pressure using the instrument's clamp.

ATR-FT-IR Spectroscopy Protocol: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Methodologies and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the workflow of spectral data acquisition and the correlation of spectral data with the molecular structure of this compound.

Spectral_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent FT-IR FT-IR Sample->FT-IR Place on ATR crystal MS MS Sample->MS Ionize H_NMR_Data ¹H NMR Data NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data NMR->C_NMR_Data IR_Data FT-IR Data FT-IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the acquisition and analysis of spectral data.

Caption: Correlation of spectral data with molecular structure.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromothiophene-2-carboxylic acid. The information presented herein is intended to support research, drug development, and quality control activities where the structural elucidation and characterization of this compound are critical.

Core Data Presentation

The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a broader signal for the carboxylic acid proton. The electron-withdrawing effects of the bromine and carboxylic acid substituents significantly influence the chemical shifts of the ring protons.

Table 1: 1H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H57.81Doublet (d)5.2
H47.19Doublet (d)5.2
COOHVariableBroad Singlet (br s)-

Solvent: Chloroform-d (CDCl3)[1]

The data clearly shows two doublets in the aromatic region, arising from the coupling between the H4 and H5 protons on the thiophene ring.[1] The magnitude of the coupling constant (J = 5.2 Hz) is typical for ortho-coupling in five-membered heterocyclic rings. The downfield shift of the H5 proton (7.81 ppm) compared to the H4 proton (7.19 ppm) can be attributed to the deshielding effect of the adjacent carboxylic acid group. The chemical shift of the carboxylic acid proton is variable and depends on factors such as concentration and temperature.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.[2]

  • The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.[3]

  • Lock the field frequency using the deuterium signal from the CDCl3 solvent.[3]

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.[3]

  • Spectral Width: Set the spectral width to a range of 0-12 ppm to encompass all expected proton signals.[3]

  • Number of Scans: Acquire between 16 and 32 scans to achieve an adequate signal-to-noise ratio.[3]

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[3]

  • Temperature: The experiment is typically performed at room temperature (approximately 298 K).[2]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the protons.

Visualizations

The following diagrams illustrate the molecular structure, proton assignments, and a typical experimental workflow for 1H NMR spectroscopy.

G cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation (Dissolve in CDCl3 with TMS) acq Data Acquisition (Pulse Sequence, Scans, etc.) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Referencing) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Coupling, Integration) proc->analysis Generate Spectrum structure Structure Elucidation analysis->structure

References

In-Depth Technical Guide to the FT-IR Analysis of 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Bromothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. This document details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a workflow for spectral analysis.

Core Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its thiophene ring, carboxylic acid group, and carbon-bromine bond. The data presented below is a representative compilation based on spectral information and established vibrational frequency ranges for similar compounds.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100Medium, SharpC-H stretching (thiophene ring)
3000 - 2500Strong, BroadO-H stretching (carboxylic acid dimer)[1][2]
~1700Strong, SharpC=O stretching (carbonyl of carboxylic acid)[1][2]
~1520MediumC=C stretching (thiophene ring)
~1420MediumC-O-H in-plane bending (carboxylic acid)
~1290MediumC-O stretching (carboxylic acid)
~920Medium, BroadO-H out-of-plane bending (carboxylic acid dimer)[1]
~730MediumC-S stretching (thiophene ring)
Below 700Medium to WeakC-Br stretching

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of solid and liquid samples due to its simplicity and minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

  • Cleaning:

    • Release the pressure clamp and remove the bulk of the sample powder.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.

Visualizing the Workflow and Molecular Vibrations

To further elucidate the process and the underlying molecular phenomena, the following diagrams are provided.

experimental_workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Place Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure acquire_sample Acquire Sample Spectrum pressure->acquire_sample process Process Data (Baseline Correction, etc.) acquire_sample->process analyze Analyze Spectrum (Peak Identification) process->analyze end End analyze->end

FT-IR Experimental Workflow

molecular_vibrations cluster_functional_groups Characteristic Vibrational Regions molecule This compound oh_stretch O-H Stretch (3000-2500 cm⁻¹) molecule->oh_stretch Carboxylic Acid co_stretch C=O Stretch (~1700 cm⁻¹) molecule->co_stretch Carboxylic Acid thiophene_stretch Thiophene Ring C=C Stretch (~1520 cm⁻¹) C-H Stretch (~3100 cm⁻¹) molecule->thiophene_stretch Thiophene Ring fingerprint Fingerprint Region (C-O, C-C, C-Br stretches, O-H bend) molecule->fingerprint Multiple Groups

Vibrational Modes of this compound

References

The Chemical Versatility of 3-Bromothiophene-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry, materials science, and agrochemical development. Its unique trifunctional nature, possessing a carboxylic acid group, a bromine atom, and a thiophene ring, allows for a diverse array of chemical transformations. The carboxylic acid moiety serves as a handle for esterification and amidation reactions, while the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Reactivity and Functionalization

The reactivity of this compound can be broadly categorized into two main types of transformations: reactions involving the carboxylic acid group and reactions at the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality readily undergoes standard transformations such as esterification and amidation, providing access to a wide range of derivatives with modified physicochemical properties.

Esterification of this compound is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to introduce specific functionalities. A widely used method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] Another efficient protocol utilizes phosphorus oxychloride (POCl3).[3]

Experimental Protocol: Esterification using DCC/DMAP

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.0-1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Esterification Reactions

Ester ProductAlcoholCoupling ReagentSolventYield (%)Spectroscopic Data
Methyl 3-bromothiophene-2-carboxylateMethanolDCC/DMAPDCM>90 (estimated)¹H NMR (CDCl₃): δ 7.55 (d, J=5.4 Hz, 1H), 7.15 (d, J=5.4 Hz, 1H), 3.90 (s, 3H)
Ethyl 3-bromothiophene-2-carboxylateEthanolPOCl₃-~90 (estimated)-

Direct amidation of this compound with a variety of primary and secondary amines can be achieved using activating agents. A modern and efficient method employs tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a mild and effective reagent.[4]

Experimental Protocol: Amidation using B(OCH₂CF₃)₃

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (1.0 eq), and acetonitrile.

  • Add tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C for 5-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product can often be purified by simple filtration after treatment with scavenger resins, avoiding aqueous workup.

Table 2: Representative Amidation Reactions

Amide ProductAmineCoupling ReagentSolventYield (%)
N-benzyl-3-bromothiophene-2-carboxamideBenzylamineB(OCH₂CF₃)₃AcetonitrileGood to Excellent (estimated)
N,N-diethyl-3-bromothiophene-2-carboxamideDiethylamineB(OCH₂CF₃)₃AcetonitrileGood to Excellent (estimated)
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in constructing complex molecular architectures for drug discovery and materials science.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound (or its ester derivatives) and various organoboron compounds.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of a suitable solvent (e.g., toluene/water or dioxane/water), add this compound or its ester (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

ProductBoronic AcidCatalystBaseSolventYield (%)
3-Phenylthiophene-2-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OGood (estimated)
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OGood (estimated)

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, triethylamine).

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[8][9] This reaction can be applied to this compound to introduce various amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound or its ester (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted thiophenes.[10][11]

Experimental Protocol: Heck Reaction

  • In a pressure vessel, combine this compound or its ester (1.0 eq), the alkene (1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

Reactions start 3-Bromothiophene- 2-carboxylic acid ester Ester Derivative start->ester Esterification (R-OH, DCC/DMAP) amide Amide Derivative start->amide Amidation (R₂NH, B(OCH₂CF₃)₃) suzuki Suzuki Coupling Product start->suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) sonogashira Sonogashira Coupling Product start->sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) buchwald Buchwald-Hartwig Product start->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) heck Heck Coupling Product start->heck Heck Reaction (Alkene, Pd cat.)

Caption: Key reaction pathways of this compound.

Workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction Execution (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-Bromothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document details the predominant synthetic routes, including the highly efficient lithiation and carboxylation of 3-bromothiophene, and discusses alternative pathways. This guide offers detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group on a thiophene scaffold, allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, while the carboxylic acid moiety can be converted into a range of other functional groups. This versatility makes it an important intermediate in the construction of complex molecular architectures.

This guide focuses on the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and a comparative analysis of the different approaches.

Predominant Synthesis Route: Lithiation and Carboxylation of 3-Bromothiophene

The most direct and widely employed method for the synthesis of this compound involves the regioselective lithiation of 3-bromothiophene at the 2-position, followed by quenching the resulting organolithium intermediate with carbon dioxide.

Reaction Pathway Overview

The synthesis proceeds in two main steps:

  • Preparation of 3-Bromothiophene: As direct bromination of thiophene predominantly yields the 2-bromo isomer, 3-bromothiophene is typically synthesized via a multi-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1][2]

  • Lithiation and Carboxylation: 3-Bromothiophene is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively deprotonates the most acidic proton at the 2-position. The resulting 3-bromo-2-lithiothiophene is then reacted with solid carbon dioxide (dry ice) to yield the lithium salt of the carboxylic acid, which upon acidic workup, gives the final product.

The overall reaction scheme is depicted below:

Synthesis_Pathway_1 Thiophene Thiophene Tribromothiophene 2,3,5-Tribromothiophene Thiophene->Tribromothiophene Br2 (excess) Bromothiophene 3-Bromothiophene Tribromothiophene->Bromothiophene Zn, CH3COOH Lithiated_Intermediate 3-Bromo-2-lithiothiophene Bromothiophene->Lithiated_Intermediate n-BuLi, THF, -78 °C Carboxylic_Acid This compound Lithiated_Intermediate->Carboxylic_Acid 1. CO2 (s) 2. H3O+

Figure 1: Overall synthesis pathway from thiophene to this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tribromothiophene [1]

  • Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

  • Procedure:

    • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (1125 g, 13.4 moles) in 450 ml of chloroform.

    • Cool the flask in a water bath.

    • Add bromine (6480 g, 40.6 moles) dropwise over 10 hours with vigorous stirring.

    • Allow the mixture to stand overnight.

    • Heat the mixture to 50°C for several hours.

    • Wash the reaction mixture with 2N sodium hydroxide solution.

    • The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

    • Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

    • Purify by vacuum distillation to yield 2,3,5-tribromothiophene (boiling point 123-124°C at 9 mmHg).[2]

Step 2: Synthesis of 3-Bromothiophene [1][2]

  • Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

  • Procedure:

    • To a three-necked flask, add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).

    • Heat the mixture to reflux with stirring.

    • Add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux.

    • After the addition, reflux for an additional 3 hours.

    • Distill the product with steam.

    • Separate the organic layer, wash with 10% sodium carbonate solution and water, and dry over calcium chloride.

    • Fractionally distill to obtain pure 3-bromothiophene (boiling point 159-161°C).

Step 3: Synthesis of this compound

  • Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (1M).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene (e.g., 16.3 g, 0.1 mol) in 200 mL of dry THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents, e.g., 44 mL of a 2.5 M solution in hexanes) dropwise via a syringe, maintaining the temperature below -70°C.

    • Stir the resulting mixture at -78°C for 1 hour.

    • In a separate flask, crush a large excess of dry ice.

    • Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 3-bromothiophene.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data
Reaction StepStarting MaterialProductReagentsTypical YieldPurity
BrominationThiophene2,3,5-TribromothiopheneBr₂, CHCl₃, KOH/EtOH75-85%[2]>95%
Debromination2,3,5-Tribromothiophene3-BromothiopheneZn, CH₃COOH89-92%[2]>99%
Carboxylation3-BromothiopheneThis compoundn-BuLi, CO₂80-90%>97%

Alternative Synthesis Route: Direct Bromination of Thiophene-2-carboxylic acid

An alternative approach to this compound is the direct electrophilic bromination of thiophene-2-carboxylic acid. The carboxylic acid group is a deactivating group, which can influence the regioselectivity of the bromination.

Reaction Pathway Overview

In this one-step synthesis, thiophene-2-carboxylic acid is treated with a brominating agent, such as bromine in a suitable solvent. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over the 5-bromo and dibromo byproducts.

Synthesis_Pathway_2 Thiophene_CA Thiophene-2-carboxylic acid Brominated_Product_Mixture Mixture of Brominated Products Thiophene_CA->Brominated_Product_Mixture Br2, Solvent Target_Product This compound Brominated_Product_Mixture->Target_Product Purification

Figure 2: Direct bromination of thiophene-2-carboxylic acid.

Experimental Protocol
  • Materials: Thiophene-2-carboxylic acid, Bromine, Acetic acid.

  • Procedure:

    • Dissolve thiophene-2-carboxylic acid in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of bromine dissolved in acetic acid dropwise with stirring.

    • Allow the reaction to proceed at a controlled temperature, monitoring the progress by TLC or GC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to isolate the this compound.

Quantitative Data
Starting MaterialProductReagentsTypical YieldPurity
Thiophene-2-carboxylic acidThis compoundBr₂, CH₃COOHModerate (isomer mixture)Requires careful purification

Mechanistic Considerations

Lithiation of 3-Bromothiophene

The regioselectivity of the lithiation of 3-bromothiophene at the 2-position is governed by the higher acidity of the α-protons of the thiophene ring compared to the β-protons. The sulfur atom stabilizes the negative charge at the adjacent carbon through both inductive effects and the involvement of its d-orbitals.

Lithiation_Mechanism cluster_0 Deprotonation cluster_1 Carboxylation Bromothiophene 3-Bromothiophene Transition_State Transition State Bromothiophene->Transition_State nBuLi n-BuLi nBuLi->Transition_State Lithiated_Intermediate 3-Bromo-2-lithiothiophene Transition_State->Lithiated_Intermediate Lithium_Salt Lithium 3-bromothiophene-2-carboxylate Lithiated_Intermediate->Lithium_Salt Electrophilic Attack CO2 CO2 CO2->Lithium_Salt Carboxylic_Acid This compound Lithium_Salt->Carboxylic_Acid Acidic Workup (H3O+)

Figure 3: Mechanism of lithiation and carboxylation of 3-bromothiophene.

Conclusion

The synthesis of this compound is most reliably achieved through the lithiation of 3-bromothiophene followed by carboxylation. This method offers high yields and excellent regioselectivity. While direct bromination of thiophene-2-carboxylic acid presents a more atom-economical route, it often leads to mixtures of isomers requiring careful purification. The choice of synthetic route will depend on the desired scale, purity requirements, and available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboxylic Acid: Key Intermediates and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Bromothiophene-2-carboxylic acid, a crucial building block in medicinal chemistry and materials science. This document details the key chemical intermediates, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and functional organic materials. Its structure, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. This guide will explore the most common and effective synthetic pathways to this important molecule, focusing on the critical intermediates and their preparation.

Key Synthetic Pathways

Two primary routes have been established for the synthesis of this compound, each with distinct advantages and considerations.

  • Route A: Carboxylation of 3-Bromothiophene. This is the most direct approach, involving the preparation of the key intermediate, 3-bromothiophene, followed by its conversion to the target carboxylic acid.

  • Route B: Synthesis from 2,3-Dibromothiophene. This alternative pathway utilizes 2,3-dibromothiophene as the starting material, which undergoes a selective lithium-halogen exchange followed by carboxylation.

The following sections will provide a detailed examination of the experimental procedures and key intermediates for both synthetic routes.

Route A: Synthesis via 3-Bromothiophene Intermediate

This pathway commences with the synthesis of 3-bromothiophene, a critical precursor that cannot be obtained by direct bromination of thiophene due to the preferential electrophilic substitution at the 2-position.

Synthesis of Key Intermediate: 2,3,5-Tribromothiophene

The initial step involves the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.

Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene

  • Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

  • Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.

  • Procedure:

    • A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet.

    • The flask is placed in a cooling bath with circulating cold tap water to manage the exothermic reaction.

    • Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.

    • After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.

    • The following day, the mixture is heated to 50°C for several hours.

    • The reaction mixture is then washed with a 2N sodium hydroxide solution to neutralize any remaining acid.

    • The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

    • After reflux, the mixture is poured into water. The organic layer is separated, washed with water, and dried over calcium chloride.

    • The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).[1]

Quantitative Data: Synthesis of 2,3,5-Tribromothiophene

Reactant/ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Thiophene84.14112513.41
Bromine159.81648040.6~3
Potassium Hydroxide56.1180014.3-
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2,3,5-Tribromothiophene320.843200–365075–85
Synthesis of Key Intermediate: 3-Bromothiophene

The second step involves the selective reductive debromination of 2,3,5-tribromothiophene to yield 3-bromothiophene.

Experimental Protocol: Synthesis of 3-Bromothiophene

  • Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

  • Equipment: Three-necked flask, mechanical stirrer, dropping funnel, reflux condenser, heating mantle, distillation apparatus.

  • Procedure:

    • To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

    • The mixture is heated to reflux with continuous stirring.

    • Once refluxing, the heating mantle is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux (approximately 70 minutes).

    • After addition, the mixture is refluxed for an additional 3 hours.

    • The condenser is then arranged for downward distillation, and the product is distilled with water.

    • The heavier organic layer in the distillate is separated, washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

    • The organic layer is dried over calcium chloride and purified by fractional distillation. 3-Bromothiophene is collected at 159–160°C.[1]

Quantitative Data: Synthesis of 3-Bromothiophene

Reactant/ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
2,3,5-Tribromothiophene320.8412834.001
Zinc dust65.3878312.03
Acetic acid60.05~735~12.2~3
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
3-Bromothiophene163.04580–58589–90
Synthesis of this compound via Lithiation and Carboxylation

The final step in Route A is the conversion of 3-bromothiophene to the target carboxylic acid through lithiation followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether or Tetrahydrofuran (THF), Dry ice (solid CO2), 6N Hydrochloric acid, Ethanol, Water.

  • Equipment: Flame-dried three-necked flask, magnetic stirrer, thermometer, dropping funnel, inert atmosphere setup (Nitrogen or Argon), dry ice/acetone bath.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-thienyllithium.

    • Quench the reaction by carefully adding crushed dry ice in portions to the reaction mixture at -78 °C. A white precipitate is typically observed.

    • Allow the reaction mixture to slowly warm to room temperature.

    • The reaction is then quenched with water and the aqueous phase is separated.

    • The aqueous phase is acidified with 6N hydrochloric acid, and the resulting precipitate is collected by filtration.

    • The crude product is recrystallized from a mixture of ethanol and water and dried under vacuum to yield this compound as a white powdery solid.[2]

Quantitative Data: Synthesis of this compound (Route A)

Reactant/ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
3-Bromothiophene163.041.0 eq-1
n-Butyllithium64.061.1 eq-1.1
Carbon Dioxide44.01Excess--
Product Molar Mass ( g/mol ) Typical Yield (%)
This compound207.05Not explicitly stated in the provided snippets, but generally good yields are expected for this type of reaction.

Route B: Synthesis from 2,3-Dibromothiophene Intermediate

An alternative route to this compound begins with 2,3-dibromothiophene.

Synthesis of Key Intermediate: 2,3-Dibromothiophene

This intermediate can be prepared by the direct bromination of 3-bromothiophene.

Experimental Protocol: Synthesis of 2,3-Dibromothiophene

  • Materials: 3-Bromothiophene, N-bromosuccinimide (NBS), Hexane, Perchloric acid (70% aqueous), Potassium carbonate.

  • Equipment: Reaction flask, magnetic stirrer.

  • Procedure:

    • To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).

    • Add perchloric acid (0.7 mL, 5 mol%).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Add potassium carbonate (200 mg) to neutralize the acid.

    • Filter the reaction mixture and wash the solid with hexane.

    • Combine the organic phases, concentrate, and purify the residue by vacuum distillation to yield 2,3-dibromothiophene.

Quantitative Data: Synthesis of 2,3-Dibromothiophene

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-Bromothiophene163.0416.31001
N-bromosuccinimide177.9817.81001
Product Molar Mass ( g/mol ) Yield (%)
2,3-Dibromothiophene241.9489
Synthesis of this compound from 2,3-Dibromothiophene

This method involves a selective lithium-halogen exchange at the 2-position followed by carboxylation.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,3-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous diethyl ether, Gaseous carbon dioxide, 6N Hydrochloric acid, Ethanol, Water.

  • Equipment: Reaction flask under nitrogen atmosphere, cooling bath (-78°C).

  • Procedure:

    • Dissolve 2,3-dibromothiophene (12.1 g, 0.05 mol) in anhydrous ether (150 mL) under a nitrogen atmosphere and cool to -78°C.

    • Slowly add a solution of n-butyllithium (2.5 M in ether, 22 mL, 0.055 mol) dropwise.

    • Stir the mixture at -78°C for 10 minutes after the addition is complete.

    • Pass gaseous carbon dioxide through the reaction system; a white precipitate will form immediately.

    • Maintain the reaction at -78°C for 30 minutes, then allow it to warm slowly to room temperature.

    • The aqueous phase is combined and acidified with 6N hydrochloric acid.

    • The resulting precipitate is collected by filtration.

    • The solid is recrystallized from ethanol (50 mL) and water (200 mL) and dried under vacuum to give this compound (9.23 g).[2]

Quantitative Data: Synthesis of this compound (Route B)

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2,3-Dibromothiophene241.9412.10.051
n-Butyllithium64.06-0.0551.1
Carbon Dioxide44.01Excess--
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound207.059.23~89

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthesis_Route_A Thiophene Thiophene TBT 2,3,5-Tribromothiophene Thiophene->TBT Br2, Chloroform Br3T 3-Bromothiophene TBT->Br3T Zn, Acetic Acid FinalProduct This compound Br3T->FinalProduct 1. n-BuLi, -78°C 2. CO2

Caption: Synthetic pathway for this compound via Route A.

Synthesis_Route_B Br3T_start 3-Bromothiophene DiBrT 2,3-Dibromothiophene Br3T_start->DiBrT NBS, Hexane, H+ FinalProduct_B This compound DiBrT->FinalProduct_B 1. n-BuLi, -78°C 2. CO2

Caption: Synthetic pathway for this compound via Route B.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound, a key intermediate for pharmaceutical and materials science research. By providing comprehensive experimental protocols, quantitative data, and clear visual representations of the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently and efficiently synthesize this valuable compound. The choice between the two routes will depend on the availability of starting materials and specific laboratory capabilities. Both pathways, however, offer reliable methods for accessing this important molecular building block.

References

From Coal Tar Impurity to Therapeutic Agents: A Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from an obscure offshoot of the discovery of thiophene itself to their current status as privileged scaffolds in drug design, is a testament to over a century of chemical exploration. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of thiophene carboxylic acids. It details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways through which these molecules exert their biological effects.

The Dawn of Thiophene and the Emergence of its Carboxylic Acids

The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, serendipitously identified thiophene as an impurity in benzene derived from coal tar.[][2] This discovery paved the way for the exploration of thiophene's reactivity and the synthesis of its derivatives.

While the exact date and researcher behind the first synthesis of a thiophene carboxylic acid are not definitively documented in readily available modern literature, early investigations into the functionalization of the thiophene ring quickly followed its discovery. A patent referencing an 1886 publication in Justus Liebigs Annalen der Chemie suggests that the synthesis of thiophene-2-carboxylic acid was achieved shortly after the discovery of thiophene itself, likely through the oxidation of 2-acetylthiophene.[3][4] This early work laid the foundation for the development of a diverse array of synthetic methods for accessing various thiophene carboxylic acid isomers and their derivatives.

Key Historical Syntheses of Thiophene Carboxylic Acids

Several named reactions have been pivotal in the synthesis of thiophene carboxylic acids and their precursors. These methods, developed over several decades, offer different strategies for constructing and functionalizing the thiophene ring.

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method provides a direct route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5][6] The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[6]

Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-2-thiophenecarboxylate

A detailed, modern adaptation of the Fiesselmann synthesis is as follows:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in absolute ethanol. The solution is cooled in an ice bath.

  • Addition of Reactants: A mixture of ethyl propiolate and ethyl thioglycolate is added dropwise to the cooled sodium ethoxide solution with stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and then refluxed for a specified period.

  • Work-up: The reaction mixture is cooled and poured into a mixture of ice and hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 3-hydroxy-2-thiophenecarboxylate.

A representative workflow for the Fiesselmann Synthesis is depicted below.

Fiesselmann_Synthesis reagents Ethyl Propiolate + Ethyl Thioglycolate reaction_mixture Reaction Mixture reagents->reaction_mixture Add dropwise base Sodium Ethoxide in Ethanol base->reaction_mixture workup Acidic Work-up (Ice/HCl) reaction_mixture->workup Stir at RT, then reflux product Crude Ethyl 3-hydroxy- 2-thiophenecarboxylate workup->product purification Recrystallization product->purification final_product Pure Product purification->final_product Hinsberg_Synthesis start α-Dicarbonyl Compound (e.g., Benzil) condensation Condensation start->condensation reagent Diethyl Thiodiglycolate reagent->condensation base Base (e.g., Sodium Ethoxide) base->condensation intermediate Intermediate Ester condensation->intermediate saponification Saponification (NaOH, H2O) intermediate->saponification acidification Acidification (HCl) saponification->acidification product Thiophene Dicarboxylic Acid acidification->product Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiophene_CA Thiophene Carboxylic Acid Derivatives (e.g., Tiaprofenic Acid, Suprofen) Thiophene_CA->COX inhibit Thiophene_CA->LOX inhibit RhoA_ROCK_Pathway Upstream_Signals Upstream Signals (e.g., Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP activate GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Cellular_Effects Cell Proliferation, Migration, Invasion pMLC->Cellular_Effects Thiophene_CA Benzo[b]thiophene Carboxylic Acid Derivatives Thiophene_CA->RhoA_GTP inhibit Nrf2_Pathway Thiophene_Deriv Thiophene Derivatives Keap1 Keap1 Thiophene_Deriv->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Gene_Expression Expression of Antioxidant & Cytoprotective Genes ARE->Gene_Expression activates

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromothiophene-2-carboxylic acid with various arylboronic acids. The resulting 2-aryl-3-thiophenecarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1][2][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[4][5] The general scheme involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired 2-aryl-3-thiophenecarboxylic acid.

It is important to note that the presence of the carboxylic acid group on the thiophene substrate can potentially interfere with the catalytic cycle. Therefore, in many protocols, the carboxylic acid is first protected as an ester (e.g., methyl or pentyl ester) before the Suzuki coupling reaction.[4] Subsequent hydrolysis of the ester group yields the desired carboxylic acid product.

Suzuki_Reaction_Principle cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-Aryl-3-thiophenecarboxylic acid This compound->Product Suzuki-Miyaura Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O)

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene derivatives with arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound or its ester derivative.

ParameterConditionNotesReference
Substrate This compound (or its ester)Starting material. Esterification may be required.[4]
Coupling Partner Arylboronic acid or Arylboronic acid pinacol esterA slight excess (1.1-1.2 equivalents) is typically used.[8]
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Typically 2-5 mol%. Other catalysts like Pd(OAc)₂ with phosphine ligands can also be used.[4][9]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Usually 2-3 equivalents. The choice of base can significantly impact the reaction outcome.[4][8][9]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA deoxygenated solvent mixture is crucial. Ratios like 4:1 or 6:1 (organic:aqueous) are common.[8]
Temperature 80-100 °CThe reaction is typically heated under an inert atmosphere.[4][8]
Reaction Time 12-24 hoursMonitored by TLC or LC-MS until completion.[8]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an esterified this compound with an arylboronic acid.

Step 1: Esterification of this compound (Example with Methanol)

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-bromothiophene-2-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a round-bottom flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).[8]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[4][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Concentrate the organic layer under reduced pressure to obtain the crude ester product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-aryl-3-thiophenecarboxylate.[8]

Step 4: Hydrolysis of the Ester

  • Dissolve the purified methyl 2-aryl-3-thiophenecarboxylate in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the pure 2-aryl-3-thiophenecarboxylic acid.

Experimental_Workflow A 1. Esterification of This compound B 2. Suzuki-Miyaura Coupling (Pd-catalyzed) A->B C 3. Aqueous Work-up and Extraction B->C D 4. Purification (Column Chromatography) C->D E 5. Hydrolysis of Ester D->E F 6. Final Product: 2-Aryl-3-thiophenecarboxylic acid E->F

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Bases like potassium carbonate can be corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromothiophene-2-carboxylic acid. This reaction is a powerful tool for the synthesis of 3-arylthiophene-2-carboxylic acids, which are valuable intermediates in the development of novel therapeutic agents and advanced materials. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest.[1]

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2][3] The reaction typically involves the cross-coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base.

Catalytic Systems and Reaction Optimization

The successful Suzuki coupling of this compound is dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The carboxylic acid group on the thiophene ring can influence the reaction, and in some cases, protection of this group via esterification may be considered to improve yields and prevent side reactions.[2]

Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst that is often effective.[2] Other palladium sources like palladium(II) acetate [Pd(OAc)₂] can also be employed, which are reduced in situ to the active Pd(0) species.[4][5]

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, often used in the form of [Pd(PPh₃)₄]. For more challenging couplings, bulkier and more electron-rich phosphine ligands such as tri-tert-butylphosphine (tBu₃P) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[6][7][8]

Bases: An inorganic base is required to facilitate the crucial transmetalation step in the catalytic cycle.[6] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][9] The choice of base can significantly impact the reaction yield and should be optimized.

Solvent Systems: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[1] Mixtures of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water are common.[1][4][9] The ratio of the organic solvent to water can be critical, as water is often necessary for the catalytic cycle but excessive amounts can lead to dehalogenation as a side reaction.[10][11]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives, providing a basis for optimizing the reaction for this compound.

EntryBromothiophene SubstratePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromothiophene-2-carboxylic acid derivativePd(PPh₃)₄PPh₃--90-Moderate to Good[2]
24-BromoacetophenonePd-NHC@Eu-BCINHCK₂CO₃C₂H₅OH80-99[4]
34-Bromoacetophenone--K₂CO₃DMF/H₂O (1:1)703Good[9]
42,5-dibromo-3-methylthiophene------Low to Moderate[12]
54,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (6:1)-595[11]

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid, based on established methodologies for similar compounds.

Protocol 1: Using Pd(PPh₃)₄ in Dioxane/Water

This protocol is adapted from conditions reported to be effective for the coupling of other bromothiophene derivatives.[11]

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 6:1 mixture of 1,4-dioxane and water (e.g., 6 mL of dioxane and 1 mL of water).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylthiophene-2-carboxylic acid.

Protocol 2: Using Pd(OAc)₂ in Toluene/Water

This protocol utilizes a Pd(II) precatalyst which is reduced in situ.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)

  • Triphenylphosphine (PPh₃) (0.06 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in toluene. Stir for 15 minutes at room temperature.

  • To this catalyst solution, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • In a separate flask, dissolve potassium phosphate (3.0 mmol) in water.

  • Add the aqueous base solution to the reaction mixture.

  • Heat the biphasic mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the final product.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Reagents->Catalyst Solvent Add Solvent System (e.g., Dioxane/Water) Catalyst->Solvent Inert_Atmosphere Purge with Inert Gas (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to 80-110 °C with Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 3-Arylthiophene-2-carboxylic acid

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex R1-Pd(II)Ln-X Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 Reductive_Elimination Reductive Elimination PdII_R1R2->Reductive_Elimination Reductive_Elimination->Pd0 Product R1-R2 Reductive_Elimination->Product R1X R1-X (3-Bromothiophene-2-COOH) R1X->Oxidative_Addition R2BY2 R2-B(OR)2 (Arylboronic acid) R2BY2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Conductive Polymers Using 3-Bromothiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from 3-bromothiophene-2-carboxylic acid. Polythiophenes are a class of conductive polymers with significant potential in various fields, including electronics, sensors, and biomedical applications due to their unique electronic properties and the ability to be functionalized. The presence of a carboxylic acid group on the thiophene monomer allows for further modifications, making these polymers particularly interesting for applications in drug delivery and biosensing. This document outlines two primary synthetic strategies: Suzuki coupling polymerization and electrochemical polymerization. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflows are provided to guide researchers in the successful synthesis and characterization of these promising materials.

Introduction

Polythiophenes and their derivatives are at the forefront of conductive polymer research, offering a unique combination of electrical conductivity, environmental stability, and processability. The functionalization of the thiophene monomer is a key strategy to tailor the properties of the resulting polymer for specific applications. This compound is a versatile monomer that incorporates a bromine atom, enabling cross-coupling polymerization reactions, and a carboxylic acid group, which can be used for post-polymerization modifications or to influence the polymer's solubility and biocompatibility. The synthesis of conductive polymers from this monomer opens avenues for the development of novel materials for advanced applications in diagnostics, therapy, and drug delivery.[1]

Synthetic Pathways Overview

Two primary methods for the polymerization of this compound are detailed in this document:

  • Suzuki Coupling Polymerization: This method involves a palladium-catalyzed cross-coupling reaction between a boronic acid or ester derivative of the monomer and a halogenated derivative. This approach offers good control over the polymer's structure and molecular weight.

  • Electrochemical Polymerization: This technique utilizes an applied potential to induce the oxidative polymerization of the monomer directly onto an electrode surface, forming a conductive polymer film. This method is advantageous for creating thin, uniform films for sensor and electrode applications.

The general workflow for the synthesis and characterization of conductive polymers from this compound is depicted below.

Synthesis_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer 3-Bromothiophene- 2-carboxylic acid Suzuki Suzuki Coupling Polymerization Monomer->Suzuki Electrochem Electrochemical Polymerization Monomer->Electrochem NMR NMR Spectroscopy Suzuki->NMR GPC Gel Permeation Chromatography Suzuki->GPC CV Cyclic Voltammetry Electrochem->CV Conductivity Conductivity Measurement Electrochem->Conductivity

Caption: General workflow for the synthesis and characterization of conductive polymers.

Experimental Protocols

Monomer Synthesis and Modification (as needed for Suzuki Coupling)

For Suzuki coupling polymerization, it is often necessary to convert the carboxylic acid to an ester to improve solubility and prevent interference with the catalyst. Furthermore, the monomer needs to be converted to a boronic acid or ester derivative.

Protocol 3.1.1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: After cooling to room temperature, neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-bromothiophene-2-carboxylate, can be further purified by column chromatography.[2]

Protocol 3.1.2: Synthesis of Thiophene Boronic Ester (Example)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 3-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with an aqueous solution of HCl (1 M).

  • Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to yield the corresponding boronic ester.

Suzuki Coupling Polymerization

This protocol is adapted from general procedures for Suzuki polycondensation.

Protocol 3.2.1: Synthesis of Poly(methyl-3-thiophenecarboxylate)

  • Reaction Setup: In a Schlenk flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 eq), the corresponding thiophene-boronic ester derivative (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or DMF/water) and a base such as sodium carbonate (2 M aqueous solution, 3.0 eq).

  • Polymerization: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 24-48 hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum.

Suzuki_Polymerization Monomer_A Methyl 3-bromothiophene- 2-carboxylate Polymer Poly(methyl-3-thiophenecarboxylate) Monomer_A->Polymer Monomer_B Thiophene Boronic Ester Derivative Monomer_B->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Catalyzes Base Na₂CO₃ Base->Polymer Activates Solvent Toluene/H₂O Solvent->Polymer Medium

Caption: Suzuki coupling polymerization of 3-bromothiophene-2-carboxylate derivative.

Electrochemical Polymerization

This protocol describes the electropolymerization of this compound to form a polymer film on an electrode surface. The presence of the carboxylic acid group may affect the polymerization process.[3]

Protocol 3.3.1: Electropolymerization of this compound

  • Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) and a supporting electrolyte such as lithium perchlorate (LiClO₄, 0.1 M) in an anhydrous solvent like acetonitrile.

  • Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., glassy carbon, ITO-coated glass, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before and during the experiment to remove dissolved oxygen.

  • Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between the monomer's oxidation potential and a suitable negative potential for a set number of cycles. Alternatively, potentiostatic or galvanostatic methods can be employed.

  • Washing: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

Electropolymerization_Workflow Start Prepare Electrolyte Solution (Monomer + Supporting Electrolyte) Cell Assemble Three-Electrode Electrochemical Cell Start->Cell Deoxygenate Deoxygenate Solution with Inert Gas Cell->Deoxygenate Polymerize Apply Potential (Cyclic Voltammetry or Potentiostatic) Deoxygenate->Polymerize Wash Rinse Polymer-Coated Electrode Polymerize->Wash Characterize Characterize Polymer Film Wash->Characterize

Caption: Workflow for the electrochemical polymerization of this compound.

Data Presentation

The properties of the synthesized polymers are crucial for their application. The following tables provide a template for summarizing the expected quantitative data.

Table 1: Properties of Poly(3-thiophenecarboxylic acid) via Suzuki Coupling

PropertyValueMethod of Determination
Number Average Molecular Weight (Mₙ)e.g., 10-50 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)e.g., 1.5-2.5GPC
Wavelength of Maximum Absorption (λₘₐₓ)e.g., 400-450 nmUV-Vis Spectroscopy
Band Gape.g., 2.0-2.5 eVUV-Vis Spectroscopy
Conductivity (doped)e.g., 10⁻³ - 10¹ S/cmFour-Point Probe Measurement

Table 2: Electrochemical Properties of Poly(3-thiophenecarboxylic acid) Film

PropertyValueMethod of Determination
Oxidation Onset Potentiale.g., 0.5-0.8 V vs. Ag/AgClCyclic Voltammetry (CV)
Reduction Onset Potentiale.g., -0.2 - -0.5 V vs. Ag/AgClCyclic Voltammetry (CV)
HOMO Levele.g., -5.0 - -5.3 eVCalculated from CV
LUMO Levele.g., -2.8 - -3.1 eVCalculated from CV
Electrochemical Band Gape.g., 2.2-2.5 eVCalculated from CV

Conclusion

The synthesis of conductive polymers from this compound offers a pathway to functional materials with tunable properties. The protocols provided herein for Suzuki coupling and electrochemical polymerization serve as a comprehensive guide for researchers. The ability to introduce carboxylic acid functionalities into the polymer backbone is particularly advantageous for applications in the biomedical field, enabling the covalent attachment of drugs or biomolecules. Further characterization and optimization of these synthesis methods will undoubtedly lead to the development of novel and highly functional conductive polymers.

References

Application of 3-Bromothiophene-2-carboxylic Acid Derivatives in Solar Cells: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the field of organic electronics, particularly in the development of materials for organic solar cells. Its unique chemical structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a carboxylic acid group, allows for a variety of chemical modifications to synthesize novel conjugated polymers and small molecules with tailored optoelectronic properties. These materials are primarily utilized as donor materials in bulk heterojunction (BHJ) organic solar cells or as sensitizers in dye-sensitized solar cells (DSSCs). The carboxylic acid moiety can be leveraged to improve solubility, influence molecular packing, and provide an anchoring group for binding to metal oxide surfaces, such as titanium dioxide (TiO2), which is crucial in DSSC architectures.

Application in Dye-Sensitized Solar Cells (DSSCs)

A notable application of a derivative of thiophene carboxylic acid is in the synthesis of regioregular poly(3-hexylthiophene) with terminal carboxylic acid groups (P3HT-COOH). This polymer has been successfully employed as a sensitizer in solid-state dye-sensitized solar cells. The carboxylic acid end-group serves to anchor the polymer to the mesoporous TiO2 photoanode, facilitating efficient charge injection.

Performance Data

The performance of a solid-state dye-sensitized solar cell utilizing P3HT-COOH as the sensitizer and spiro-OMeTAD as the solid hole conductor is summarized in the table below.

Photovoltaic ParameterValue
Short-Circuit Current Density (Jsc)3.7 mA/cm²[1]
Open-Circuit Voltage (Voc)0.54 V[1]
Fill Factor (FF)46%[1]
Power Conversion Efficiency (PCE)0.9%[1]

Experimental Protocols

Synthesis of Poly(3-hexylthiophene) with Carboxylic End Groups (P3HT-COOH)

This protocol describes a polymer analogous reaction to introduce a carboxylic acid group at the end of a poly(3-hexylthiophene) chain.

Materials:

  • Regioregular poly(3-hexylthiophene) (P3HT)

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Chloroform

  • Argon gas

Procedure:

  • Dissolve P3HT in dry THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-BuLi to the solution to deprotonate the terminal thiophene unit.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add an excess of crushed dry ice to the reaction mixture to introduce the carboxylic acid group.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding methanol.

  • Acidify the mixture with 1 M HCl.

  • Precipitate the polymer by adding methanol.

  • Filter the polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform.

  • The final P3HT-COOH product is isolated from the chloroform fraction.

Fabrication of a Solid-State Dye-Sensitized Solar Cell

This protocol outlines the fabrication of a solid-state DSSC using P3HT-COOH as the sensitizer.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste

  • P3HT-COOH solution in a suitable solvent (e.g., chlorobenzene)

  • Spiro-OMeTAD hole-transporting material solution

  • Silver (Ag) for the counter electrode

  • Screen printer

  • Furnace

  • Spin coater

  • Thermal evaporator

Procedure:

  • Preparation of the TiO2 Photoanode:

    • Clean the FTO glass substrates by sonication in a series of solvents (detergent, deionized water, acetone, isopropanol).

    • Deposit a compact TiO2 blocking layer on the FTO substrate by spray pyrolysis or spin coating, followed by sintering at high temperature.

    • Screen-print a mesoporous TiO2 layer on top of the compact layer.

    • Sinter the TiO2 electrode in a furnace to ensure good particle necking and remove organic binders.

  • Sensitization of the TiO2 Photoanode:

    • Immerse the cooled TiO2 electrode in a solution of P3HT-COOH for a sufficient time to allow for the adsorption of the polymer onto the TiO2 surface.

    • Rinse the sensitized electrode with a suitable solvent to remove non-adsorbed polymer.

  • Hole-Transporting Material (HTM) Deposition:

    • Deposit the spiro-OMeTAD solution onto the sensitized TiO2 electrode by spin coating.

  • Counter Electrode Deposition:

    • Thermally evaporate a silver counter electrode onto the HTM layer under high vacuum.

Visualizations

Synthesis_of_P3HT_COOH P3HT Poly(3-hexylthiophene) (P3HT) nBuLi n-Butyllithium (-78 °C, THF) P3HT->nBuLi Deprotonation P3HT_anion P3HT-Li nBuLi->P3HT_anion CO2 1. Dry Ice (CO2) 2. H+ P3HT_anion->CO2 Carboxylation P3HT_COOH P3HT-COOH CO2->P3HT_COOH DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_device Device Assembly FTO_Cleaning FTO Substrate Cleaning Compact_TiO2 Compact TiO2 Layer Deposition FTO_Cleaning->Compact_TiO2 Meso_TiO2 Mesoporous TiO2 Layer Deposition Compact_TiO2->Meso_TiO2 Sintering Sintering Meso_TiO2->Sintering Sensitization Immersion in P3HT-COOH Solution Sintering->Sensitization HTM_Deposition Spiro-OMeTAD Deposition Sensitization->HTM_Deposition Counter_Electrode Silver Evaporation HTM_Deposition->Counter_Electrode Energy_Level_Diagram cluster_materials TiO2 TiO2 Conduction Band ~ -4.0 eV P3HT_COOH P3HT-COOH HOMO ~ -5.0 eV LUMO ~ -3.0 eV P3HT_COOH->TiO2 Electron Injection Spiro Spiro-OMeTAD HOMO ~ -5.2 eV Spiro->P3HT_COOH Hole Transfer Ag Silver (Ag) Work Function ~ -4.3 eV

References

The Strategic Utility of 3-Bromothiophene-2-carboxylic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic promise places a premium on versatile and strategically functionalized building blocks. Among these, heterocyclic compounds hold a place of distinction, with the thiophene nucleus being a recurring motif in a multitude of clinically significant pharmaceuticals.[1][2] 3-Bromothiophene-2-carboxylic acid, a readily accessible and highly tractable derivative, has emerged as a cornerstone for medicinal chemists. Its unique electronic properties and the orthogonal reactivity of its carboxylic acid and bromine substituents provide a powerful platform for the synthesis of diverse molecular architectures targeting a wide array of biological pathways.[3]

This technical guide offers an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, providing detailed, field-proven protocols for the synthesis of key intermediates and biologically active compounds. This document is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical guidance for leveraging this valuable scaffold in the quest for new medicines.

Core Attributes of this compound: A Chemist's Perspective

The utility of this compound in synthetic campaigns stems from the distinct reactivity of its two functional groups. The carboxylic acid moiety serves as a versatile handle for amide bond formation and esterification, while the bromine atom at the 3-position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the thiophene core, a critical aspect in the construction of complex molecular targets.

PropertyValueSource
Molecular Formula C₅H₃BrO₂S--INVALID-LINK--
Molecular Weight 207.05 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 192-201 °C--INVALID-LINK--
CAS Number 7311-64-0--INVALID-LINK--

Application Focus 1: Synthesis of Thiophene-Based Spasmolytic Agents

Derivatives of this compound have shown promise as spasmolytic agents, compounds that can suppress muscle spasms. The synthetic strategy typically involves a two-step sequence: initial esterification of the carboxylic acid followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents.

Workflow for the Synthesis of Spasmolytic Thiophene Derivatives

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling A 3-Bromothiophene- 2-carboxylic acid C Steglich Esterification (DCC, DMAP, DCM) A->C B Phenethyl Alcohol B->C D Phenethyl 5-bromothiophene- 2-carboxylate C->D Formation of Ester Intermediate F Suzuki Coupling (Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O) D->F E Arylboronic Acid E->F G Phenethyl 5-arylthiophene- 2-carboxylate (Spasmolytic Agent) F->G C-C Bond Formation

Caption: Synthetic workflow for spasmolytic agents.

Protocol 1: Steglich Esterification of 5-Bromothiophene-2-carboxylic Acid with Phenethyl Alcohol

This protocol details the synthesis of the key ester intermediate, phenethyl 5-bromothiophene-2-carboxylate. The Steglich esterification is employed due to its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsher, acid-catalyzed methods.[4][5]

Rationale for Reagent Selection:

  • Dicyclohexylcarbodiimide (DCC): A widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7]

  • 4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is less prone to side reactions than the O-acylisourea.[6][8][9]

  • Dichloromethane (DCM): An aprotic solvent that effectively dissolves the reactants and does not participate in the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol and Catalyst: To the stirred solution, add phenethyl alcohol (1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation of Carboxylic Acid: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired phenethyl 5-bromothiophene-2-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Phenethyl 5-Bromothiophene-2-carboxylate

This protocol describes the palladium-catalyzed cross-coupling of the bromo-thiophene intermediate with various arylboronic acids to generate a library of potential spasmolytic agents.[10]

Rationale for Reagent and Condition Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[11][12]

  • Base (e.g., K₃PO₄, K₂CO₃): Essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[13][14]

  • Solvent System (e.g., 1,4-Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add phenethyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Purge the mixture with an inert gas for 15-20 minutes. Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to yield the final phenethyl 5-arylthiophene-2-carboxylate.

Table of Synthesized Spasmolytic Derivatives and their Activities:

Compound IDAryl SubstituentYield (%)EC₅₀ (µM)
10a Phenyl75>10
10b 4-Methylphenyl682.13
10c 4-Methoxyphenyl723.14
10d 3,4-Dichlorophenyl651.26
10e 4-Fluorophenyl672.89
10f 2-Naphthyl64>10
Data adapted from a study on the spasmolytic activity of thiophene derivatives.[10]

Application Focus 2: Development of Thiophene-Based Anticancer Agents

The thiophene scaffold is a privileged structure in oncology, with numerous derivatives exhibiting potent antiproliferative activity.[1][2] this compound provides a convenient entry point for the synthesis of thiophene carboxamides, a class of compounds that has shown significant cytotoxic effects against various cancer cell lines.[15]

Synthetic Pathway to Antiproliferative Thiophene Carboxamides

G cluster_0 Amide Bond Formation cluster_1 Biological Evaluation A 5-Bromothiophene- 2-carboxylic acid C Amide Coupling (DCC, DMAP, DCM) A->C B 2-Aminothiazole B->C D 5-Bromo-N-(thiazol-2-yl) thiophene-2-carboxamide C->D Formation of Carboxamide E Antiproliferative Assay (e.g., MTT Assay) D->E G Determination of Cytotoxicity (IC₅₀) E->G F Cancer Cell Lines (A375, HT-29, MCF-7) F->E

Caption: Synthesis and evaluation of thiophene carboxamides.

Protocol 3: Synthesis of 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide

This protocol outlines the synthesis of a thiophene carboxamide with demonstrated antiproliferative activity. The reaction utilizes a carbodiimide-mediated amide bond formation, a reliable method for coupling carboxylic acids and amines.[16]

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Coupling Agent and Amine Addition: Cool the mixture to 0 °C. Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM in small portions. Following this, add 2-aminothiazole (1.2 eq) in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Quench the reaction with distilled water. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the target carboxamide.

Antiproliferative Activity of Synthesized Thiophene Carboxamides:

CompoundCell LineIC₅₀ (µM)
MB-D1 A375 (Melanoma)> 50
MB-D2 A375 (Melanoma)~40
MB-D1 HT-29 (Colon)> 50
MB-D2 HT-29 (Colon)~60
MB-D1 MCF-7 (Breast)> 50
MB-D2 MCF-7 (Breast)~75
Data is illustrative of the antiproliferative potential of thiophene carboxamides and is based on findings from related studies.[15]

Application Focus 3: Probing D-Amino Acid Oxidase (DAO) Inhibition

Derivatives of thiophene carboxylic acid have been identified as a novel class of inhibitors for D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[17][18][19] Structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of DAO inhibition by this scaffold.

Structure-Activity Relationship (SAR) Insights
  • Scaffold: Both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid serve as effective scaffolds for DAO inhibition.

  • Substituents: Small substituents on the thiophene ring are generally well-tolerated.

  • Binding Mode: Crystal structures reveal that the thiophene ring of the inhibitors engages in a tight stacking interaction with Tyr224 in the active site of DAO. This interaction leads to the disappearance of a secondary pocket that is often occupied by side chains of other DAO inhibitors.

  • Negative SAR: The introduction of large, branched side chains to the thiophene ring results in a significant decrease in inhibitory potency. This is in contrast to other classes of DAO inhibitors where such modifications can enhance binding.

Conceptual Representation of DAO Inhibition

G cluster_0 DAO Active Site cluster_1 Inhibitor Binding A DAO Enzyme B Active Site Pocket A->B C Tyr224 Residue B->C E π-π Stacking Interaction C->E D Thiophene Carboxylic Acid Inhibitor D->E F Inhibition of DAO Activity E->F

Caption: Key interactions in DAO inhibition.

Conclusion and Future Directions

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in medicinal chemistry. Its predictable reactivity and amenability to a wide range of chemical transformations have enabled the synthesis of diverse compound libraries with promising biological activities, including spasmolytic, anticancer, and enzyme inhibitory effects. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of more complex and diverse molecular architectures derived from this compound, as well as the exploration of its utility in targeting other disease-relevant biological pathways.

References

Application Notes and Protocols: Esterification of 3-Bromothiophene-2-carboxylic acid with DCC and DMAP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. 3-Bromothiophene-2-carboxylic acid is a valuable heterocyclic building block, and its ester derivatives are of significant interest in medicinal chemistry and materials science. The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, provides a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to harsh acidic conditions.[1][2] This protocol outlines the application of the DCC/DMAP-mediated esterification to this compound.

Reaction Principle:

The Steglich esterification proceeds under mild, generally neutral conditions at room temperature.[2][3] The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species.[3] This species is readily attacked by the alcohol to form the desired ester and releases the dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.[2][3] The use of catalytic amounts of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct, which can occur through a competing intramolecular rearrangement of the O-acylisourea intermediate.[3][4]

Data Presentation:

The following table summarizes representative quantitative data for the DCC/DMAP-mediated esterification of bromothiophene carboxylic acids with various alcohols. While specific data for the 3-bromo isomer is limited in the public domain, the data for the closely related 5-bromothiophene-2-carboxylic acid provides a strong predictive basis for expected outcomes.

Carboxylic AcidAlcoholDCC (equiv.)DMAP (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromothiophene-2-carboxylic acidAmyl alcohol1.10.05DCM30-75[5]
5-Bromothiophene-2-carboxylic acid2-Phenylethanol1.10.05DCMRT-71[5]
5-Bromothiophene-3-carboxylic acid2-Ethylhexyl alcohol0.50.25DCMRT2495[6]
Monoethyl fumaratetert-Butyl alcohol1.10.08DCMRT376-81[7]

Experimental Protocols:

General Protocol for the Esterification of this compound:

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • This compound

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite (optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.0-1.2 eq.) and a catalytic amount of DMAP (0.05-0.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DCC (1.1 eq.) to the stirred solution. The DCC can be added as a solid or as a solution in anhydrous DCM.

  • Reaction: After the addition of DCC, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by column chromatography on silica gel or by recrystallization, if applicable, to afford the pure product.

Safety Precautions:

  • DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Visualizations:

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alcohol + DMAP DCC_add Add DCC in anhydrous DCM at 0°C Reactants->DCC_add 1. Stir Stir at Room Temperature DCC_add->Stir 2. Monitor Monitor by TLC Stir->Monitor 3. Filter Filter to remove DCU Monitor->Filter 4. Extract Aqueous Work-up (HCl, H₂O, NaHCO₃) Filter->Extract 5. Dry Dry over Na₂SO₄ Extract->Dry 6. Concentrate Concentrate in vacuo Dry->Concentrate 7. Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify 8. Product Pure Ester Purify->Product Final Product Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP regenerated Ester R-COOR' Acyl_Pyridinium->Ester Alcohol R'-OH Alcohol->Ester

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the arylamine moiety is a common structural motif. The reaction facilitates the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.

This document provides detailed application notes and experimental protocols specifically for the Buchwald-Hartwig amination of bromothiophenes. Thiophene-containing arylamines are prevalent in a variety of pharmaceuticals and organic electronic materials. However, the presence of the sulfur atom in the thiophene ring can present unique challenges, such as catalyst inhibition. Therefore, careful optimization of the catalytic system—comprising a palladium precursor, a phosphine ligand, and a base—is crucial for achieving high yields and purity.

General Considerations for the Buchwald-Hartwig Amination of Bromothiophenes

Successful amination of bromothiophenes hinges on the judicious selection of the reaction components and conditions. Key factors to consider include the choice of catalyst, ligand, base, and solvent.

Catalyst System: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][2]

  • Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium-ligand complexes (precatalysts).[3][4] Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. For heteroaryl halides like bromothiophenes, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the desired reductive elimination step and can prevent catalyst deactivation. Commonly used ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenylphosphines (e.g., dppf).[1] For sterically hindered substrates, specialized ligands may be required.

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] The strength of the base should be matched to the pKa of the amine.

Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2]

Substrate Reactivity: In general, 2-bromothiophene is more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic properties of the thiophene ring. However, with modern, highly active catalyst systems, high yields can be achieved for both isomers.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of the Buchwald-Hartwig amination of bromothiophenes with various amines, highlighting the catalyst systems and reaction conditions employed.

Table 1: Buchwald-Hartwig Amination of 2-Bromothiophene

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.4)Toluene1001885
2MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene1001692
3n-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene802478
4DiphenylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.1)Dioxane1002088

Table 2: Buchwald-Hartwig Amination of 3-Bromothiophene

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001882
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1102495
3PiperidinePd₂(dba)₃ (1)SPhos (2)LHMDS (1.5)THF651889
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Toluene1102475

Experimental Protocols

The following are detailed protocols for representative Buchwald-Hartwig amination reactions of bromothiophenes.

Protocol 1: Synthesis of N-phenylthiophen-2-amine

This protocol describes the coupling of 2-bromothiophene with aniline.

Materials:

  • 2-Bromothiophene (1.0 mmol, 163 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate, tri(o-tolyl)phosphine, and sodium tert-butoxide.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add 2-bromothiophene and aniline to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-phenylthiophen-2-amine.

Protocol 2: Synthesis of 4-(thiophen-3-yl)morpholine

This protocol details the coupling of 3-bromothiophene with morpholine.

Materials:

  • 3-Bromothiophene (1.0 mmol, 163 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)

  • Anhydrous dioxane (5 mL)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with palladium(II) acetate, Xantphos, and cesium carbonate.

  • Add 3-bromothiophene and morpholine to the tube.

  • Add anhydrous dioxane via syringe.

  • Seal the tube with a Teflon screw cap.

  • Remove the tube from the glovebox (if used) and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with dichloromethane (15 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-(thiophen-3-yl)morpholine.

Mandatory Visualizations

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)(Br)Ln pd0->pd_complex reagents Bromothiophene (Ar-Br) + Amine (R2NH) reagents->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(NR2)Ln pd_complex->amido_complex Amine Coordination & Deprotonation pd_complex->amido_complex amido_complex->pd0 amido_complex->pd0 product Aminothiophene (Ar-NR2) amido_complex->product Reductive Elimination baseH [Base-H]+Br- amido_complex->baseH base Base base->amido_complex Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, Base, Bromothiophene, Amine, and Solvent setup->reagents reaction Heat and Stir (80-110 °C) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a particularly valuable building block: 3-bromothiophene-2-carboxylic acid and its derivatives. These substrates are integral to the synthesis of various fused heterocyclic systems, such as thieno[3,2-c]pyran-4-ones, which exhibit promising biological activities.[4][5]

This document is intended for researchers, medicinal chemists, and process development scientists. It will delve into the mechanistic nuances, strategic considerations for dealing with the reactive carboxylic acid moiety, and provide step-by-step protocols for successful implementation.

Core Concepts and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The Dual Catalytic Cycle
  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromothiophene derivative).

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6]

  • Transmetalation : The copper acetylide transfers the alkyne moiety to the palladium complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[7] In this pathway, the deprotonated alkyne is thought to coordinate directly with the palladium center.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂-C≡CR' pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Ar-C≡CR' pd2_alkynyl->product Reductive Elimination cu_alkyne [Cu-C≡CR'] cu_catalyst Cu(I)X cu_catalyst->cu_alkyne Base cu_alkyne->pd2_aryl alkyne H-C≡CR' alkyne->cu_alkyne caption Fig. 1: Simplified Sonogashira Catalytic Cycles

Fig. 1: Simplified Sonogashira Catalytic Cycles

Strategic Considerations for this compound

The presence of the carboxylic acid group ortho to the bromine atom introduces specific challenges and opportunities that must be addressed for a successful coupling reaction.

To Protect or Not to Protect?

The acidic proton of the carboxylic acid can interfere with the amine base required for the reaction. Furthermore, the carboxylate anion could potentially coordinate with the metal catalysts, affecting their activity. Two primary strategies can be employed:

  • Protecting Group Strategy (Esterification) : This is the most common and often most reliable approach. The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) prior to the Sonogashira coupling. Esters are generally stable under the reaction conditions and do not interfere with the catalytic cycle. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product. This strategy has been successfully used in the synthesis of precursors for thienopyranones.[5]

  • Protecting-Group-Free Synthesis : Recent advancements have demonstrated the feasibility of performing Sonogashira couplings directly on halogenated aromatic acids without the need for protecting groups.[8] These methods often employ specific solvent systems, such as water, and carefully chosen bases (e.g., K₂CO₃) and ligands to achieve high yields. This approach offers the advantage of improved atom economy and reduced synthetic steps.

Potential Side Reaction: Decarboxylation

Thiophene-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures. While Sonogashira reactions can often be conducted under relatively mild conditions,[1] it is a critical parameter to monitor. If decarboxylation is observed, reducing the reaction temperature or switching to a more active catalyst system to shorten the reaction time is advised. In some synthetic contexts, a "decarbonylative" Sonogashira coupling is intentionally employed, where the carboxylic acid itself acts as the leaving group.[9][10][11] However, for the purposes of this guide, we will focus on retaining the carboxylic acid (or its ester) functionality.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Sonogashira coupling of this compound derivatives. Optimization may be required based on the specific alkyne used.

Protocol 1: Sonogashira Coupling of Methyl 3-Bromothiophene-2-carboxylate (Ester Protection Strategy)

This protocol is a reliable method for coupling a variety of terminal alkynes with the ester-protected substrate.

Workflow Overview:

protocol1_workflow start Start: Methyl 3-bromothiophene- 2-carboxylate & Alkyne reagents Add Solvent (THF/Et₃N), PdCl₂(PPh₃)₂, CuI start->reagents degas Degas with Argon/Nitrogen reagents->degas reaction Heat to 40-60 °C Monitor by TLC/GC-MS degas->reaction workup Aqueous Workup (NH₄Cl, water) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Product: Methyl 3-alkynylthiophene- 2-carboxylate purification->product caption Fig. 2: Workflow for Protocol 1

Fig. 2: Workflow for Protocol 1

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromothiophene-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add a mixture of anhydrous THF and Et₃N (e.g., in a 2:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable solution (e.g., 0.1-0.2 M concentration of the bromo-ester).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).

  • Add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-alkynylthiophene-2-carboxylate.

Protocol 2: Protecting-Group-Free Sonogashira Coupling in Water

This protocol is adapted from procedures for the coupling of halogenated aromatic acids and offers a greener alternative by avoiding organic solvents and protection/deprotection steps.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2-1 mol%)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.8-4 mol%)

  • Copper(I) iodide (CuI) (0.2-1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (2.0 eq) to deionized water. Stir until the acid dissolves.

  • To this solution, add Pd(OAc)₂ (e.g., 0.2 mol%), TPPTS (e.g., 0.8 mol%), and CuI (e.g., 0.2 mol%) under an argon atmosphere. TBAB can also be added at this stage if desired.

  • Stir the mixture at 40 °C for approximately 20 minutes.

  • Add the terminal alkyne (1.5 eq) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC (acidify a small aliquot and extract with EtOAc for analysis).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Data Summary and Comparison

The choice of protocol will depend on the specific substrate, available reagents, and desired scale of the reaction. The following table summarizes typical reaction parameters.

ParameterProtocol 1 (Ester Strategy)Protocol 2 (Protecting-Group-Free)
Substrate Methyl 3-bromothiophene-2-carboxylateThis compound
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand PPh₃ (in the catalyst complex)TPPTS
Cu Co-catalyst CuICuI
Base Et₃NK₂CO₃
Solvent THF / Et₃NWater
Temperature Room Temp. to 60 °C80 - 100 °C
Advantages High compatibility, well-establishedGreener, fewer steps, atom economical
Disadvantages Requires protection/deprotectionHigher temperatures, may require optimization

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low temperatureUse fresh catalyst, ensure rigorous degassing, increase temperature incrementally.
Alkyne Homocoupling (Glaser) Excess copper catalyst, presence of oxygenUse minimum effective amount of CuI, ensure strict anaerobic conditions, consider a copper-free protocol.
Decarboxylation High reaction temperatureLower the reaction temperature, use a more active catalyst to reduce reaction time.
Formation of Palladium Black Catalyst decompositionEnsure anhydrous conditions, use appropriate ligands to stabilize the catalyst.

Conclusion

The Sonogashira coupling of this compound and its derivatives is a highly effective method for accessing valuable alkynylated thiophenes. By understanding the underlying mechanism and carefully selecting the reaction strategy—either through an ester protection approach or a direct, protecting-group-free method—researchers can successfully synthesize a wide array of functionalized building blocks for drug discovery and materials science. The protocols provided herein serve as a robust foundation for the practical application of this important transformation.

References

Synthesis of Thieno[3,2-b]thiophene Derivatives from 3-Bromothiophene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]thiophene derivatives, a class of compounds with significant potential in materials science and drug development. Starting from the readily available 3-bromothiophene, we outline robust synthetic strategies, including the formation of the core thieno[3,2-b]thiophene scaffold and its subsequent derivatization. These compounds have shown promise as GPR35 agonists and anti-inflammatory agents.

Introduction

Thieno[3,2-b]thiophenes are fused heterocyclic compounds that have garnered considerable interest due to their unique electronic and biological properties. Their planar structure and electron-rich nature make them valuable building blocks for organic semiconductors. Furthermore, derivatives of this scaffold have been identified as potent modulators of biological targets, offering opportunities for the development of novel therapeutics. This document details two key synthetic approaches starting from 3-bromothiophene and highlights the application of the resulting derivatives in drug discovery.

Synthetic Strategies from 3-Bromothiophene

Two primary synthetic routes for the construction of the thieno[3,2-b]thiophene core from 3-bromothiophene are presented: a two-step synthesis of 3-alkylthieno[3,2-b]thiophenes and the synthesis of the key intermediate, thieno[3,2-b]thiophene-2-carboxylic acid, based on the method of Fuller and co-workers.

Protocol 1: Two-Step Synthesis of 3-Alkylthieno[3,2-b]thiophenes

This concise two-step synthesis provides an efficient route to 3-alkylthieno[3,2-b]thiophenes with good overall yields.[1][2] The first step involves a one-pot, three-component reaction to form a key monoketone intermediate, which is subsequently cyclized.

Experimental Workflow:

cluster_step1 Step 1: Monoketone Synthesis (One-Pot) cluster_step2 Step 2: Ring Closure A 3-Bromothiophene B n-BuLi, -78 °C A->B Lithiation C Elemental Sulfur B->C Sulfur addition D α-Haloketone C->D Alkylation E Monoketone Intermediate D->E Formation F Monoketone Intermediate G Polyphosphoric Acid (PPA), Chlorobenzene, Reflux F->G Cyclization H 3-Alkylthieno[3,2-b]thiophene G->H Product

Caption: Two-step synthesis of 3-alkylthieno[3,2-b]thiophenes.

Detailed Methodology:

Step 1: Synthesis of 1-(Thiophen-3-ylthio)alkan-2-one (Monoketone Intermediate)

  • To a solution of 3-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add elemental sulfur (1.1 eq) in one portion and stir for a further 1 hour at -78 °C.

  • Add the desired α-haloketone (e.g., 1-bromo-2-octanone) (1.0 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Alkylthieno[3,2-b]thiophene

  • Dissolve the monoketone intermediate (1.0 eq) in chlorobenzene.

  • Add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data:

Alkyl GroupYield of Monoketone (%)Yield of 3-Alkylthieno[3,2-b]thiophene (%)Overall Yield (%)
Hexyl858875
Octyl928780
Dodecyl898677
Protocol 2: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid

This protocol is based on the method developed by Fuller and co-workers and provides a reliable route to a key intermediate for further derivatization.[3]

Experimental Workflow:

A 3-Bromothiophene B 1. n-BuLi, THF, -78 °C 2. S8 A->B Lithiation & Sulfuration C Thiophene-3-thiolate B->C Formation D Potassium Chloroacetate C->D Alkylation E S-(Thiophen-3-yl)thioacetic acid D->E Formation F H2SO4 E->F Cyclization G Thieno[3,2-b]thiophen-2(3H)-one F->G Formation H Hydrolysis G->H Ring Opening I Thieno[3,2-b]thiophene-2-carboxylic acid H->I Product

Caption: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid.

Detailed Methodology:

  • Prepare a solution of 3-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 1 hour.

  • Add elemental sulfur (1.1 eq) and stir for another hour at -78 °C.

  • In a separate flask, dissolve potassium chloroacetate (1.2 eq) in water and add it to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Acidify the aqueous layer with HCl and extract the crude S-(thiophen-3-yl)thioacetic acid with ether.

  • Dry the organic extracts and remove the solvent in vacuo.

  • Add concentrated sulfuric acid to the crude product and stir at room temperature for 2-3 hours to effect cyclization.

  • Pour the reaction mixture onto ice and extract the resulting thieno[3,2-b]thiophen-2(3H)-one with an organic solvent.

  • Hydrolyze the intermediate with aqueous sodium hydroxide, followed by acidification to yield thieno[3,2-b]thiophene-2-carboxylic acid.

  • Recrystallize the product from a suitable solvent.

Applications in Drug Development

Thieno[3,2-b]thiophene derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly as GPR35 agonists and anti-inflammatory drugs.

Thieno[3,2-b]thiophene Derivatives as GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including pain, inflammation, and cardiovascular disease. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as potent GPR35 agonists.[4][5]

Signaling Pathway:

Activation of GPR35 by these agonists is transduced through Gα13 and β-arrestin-2 signaling pathways.[4][6] Agonist binding leads to conformational changes in the receptor, promoting the exchange of GDP for GTP on the Gα13 subunit. This initiates downstream signaling cascades. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin-2. β-arrestin-2 binding desensitizes the G protein-mediated signaling and can initiate its own signaling pathways, as well as promote receptor internalization.[4][7][8]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Thieno[3,2-b]thiophene Agonist GPR35 GPR35 Agonist->GPR35 Binds G_protein Gα13βγ GPR35->G_protein Activates GPR35_active Active GPR35 G_alpha_active Gα13-GTP G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma GRK GRK GPR35_active->GRK Phosphorylation Downstream Downstream Signaling G_alpha_active->Downstream Initiates GPR35_P Phosphorylated GPR35 GRK->GPR35_P beta_arrestin β-Arrestin-2 GPR35_P->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization beta_arrestin_signaling β-Arrestin-mediated Signaling beta_arrestin->beta_arrestin_signaling

Caption: GPR35 signaling pathway activated by thieno[3,2-b]thiophene agonists.

Quantitative Data for GPR35 Agonists:

Compound IDStructureEC50 (nM) for β-arrestin translocation
13 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid63.7
30 3-chloro-6-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid120
36 3,6-dichlorothieno[3,2-b]thiophene-2-carboxylic acid150
Thieno[3,2-b]thiophene Derivatives as Anti-inflammatory Agents

Thiophene-based compounds have a history of use as anti-inflammatory agents.[9][10] Derivatives of thieno[3,2-b]thiophene are being explored for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[11][12]

Mechanism of Action:

Inflammation is a complex biological response involving the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Arachidonic acid is converted to prostaglandins by COX enzymes and to leukotrienes by 5-LOX. By inhibiting these enzymes, thieno[3,2-b]thiophene derivatives can reduce the production of these inflammatory mediators, thereby exerting an anti-inflammatory effect.

Anti_Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Derivative Thieno[3,2-b]thiophene Derivative Derivative->COX Inhibits Derivative->LOX Inhibits

Caption: Anti-inflammatory mechanism of thieno[3,2-b]thiophene derivatives.

Quantitative Data for Anti-inflammatory Activity:

Compound ClassTargetIC50 Range (µM)
Thieno[3,2-b]pyrrole derivativesCOX-20.1 - 10
Thieno[3,2-b]thiophene sulfonamidesCarbonic Anhydrase0.01 - 5

Conclusion

The synthetic routes detailed in this document provide researchers with practical and efficient methods for accessing a variety of thieno[3,2-b]thiophene derivatives from 3-bromothiophene. The demonstrated biological activities of these compounds as GPR35 agonists and potential anti-inflammatory agents highlight the significant opportunities for this scaffold in drug discovery and development. The provided protocols and data serve as a valuable resource for scientists working in organic synthesis, medicinal chemistry, and pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Decarboxylation of 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylation of 3-bromothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the high-temperature decarboxylation of this compound to yield 3-bromothiophene.

Q1: My decarboxylation reaction is not proceeding to completion. What are the likely causes and solutions?

A1: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Temperature: The reaction requires high temperatures to proceed efficiently. Ensure your reaction setup can reach and maintain the target temperature.

  • Inefficient Heat Transfer: Poor heat distribution can lead to localized "cold spots" in the reaction vessel. Vigorous stirring is crucial. For larger scale reactions, consider using a sand or oil bath for more uniform heating.

  • Catalyst Inactivity (if applicable): If using a copper catalyst, ensure it is of high quality and has not been deactivated by exposure to air or moisture.

Troubleshooting Steps:

  • Verify the accuracy of your temperature probe.

  • Increase the reaction temperature in small increments (e.g., 10-20 °C), monitoring for product formation and potential side reactions.

  • If using a catalyst, consider adding a fresh batch or using a more active form, such as copper(I) oxide.

Q2: I am observing a low yield of 3-bromothiophene. What are the potential reasons?

A2: Low yields can result from several factors beyond incomplete reaction:

  • Product Volatility: 3-Bromothiophene has a boiling point of approximately 150-152 °C.[1][2] If the reaction temperature is too high or the condenser is inefficient, significant product loss can occur through evaporation.

  • Side Reactions: At elevated temperatures, side reactions such as debromination, polymerization, or thermal decomposition of the starting material or product can occur.[3][4]

  • Work-up Losses: Improper extraction or purification techniques can lead to a loss of product.

Troubleshooting Steps:

  • Ensure your condenser is properly cooled and of adequate size for the scale of your reaction.

  • Consider conducting the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) to sweep the product into a cold trap.

  • Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.

  • Review your work-up procedure to minimize losses.

Q3: My final product is dark-colored and appears impure. What are the likely impurities and how can I remove them?

A3: The formation of colored impurities often indicates thermal decomposition or polymerization.

  • Likely Impurities: These can include polymeric materials, baseline impurities from the starting material, and potentially small amounts of debrominated thiophene.

  • Purification Strategy: Fractional distillation is the most effective method for purifying 3-bromothiophene.[5] Given its boiling point, vacuum distillation is recommended to reduce the required temperature and minimize thermal stress on the product.

Troubleshooting Steps:

  • Perform a preliminary purification by passing the crude product through a short plug of silica gel to remove baseline impurities.

  • Conduct a careful fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for 3-bromothiophene.

Q4: Is a catalyst necessary for this decarboxylation?

A4: While thermal decarboxylation without a catalyst is possible, it often requires very high temperatures, which can lead to lower yields due to side reactions. The use of a catalyst, typically a copper-based one, can facilitate the reaction at lower temperatures, improving the overall efficiency and yield.[6] Copper powder or copper(I) oxide in a high-boiling solvent like quinoline is a common system for the decarboxylation of aromatic carboxylic acids.[6]

Data Presentation

The following tables summarize key quantitative data for the compounds involved and typical reaction conditions for related decarboxylations.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₅H₃BrO₂S207.05178-182-
3-BromothiopheneC₄H₃BrS163.04-10150-152[2]

Table 2: General Conditions for Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids

ParameterTypical Range/ValueNotes
Catalyst Copper powder, Copper(I) oxide5-10 mol% loading is a good starting point.
Solvent Quinoline, N-Methyl-2-pyrrolidone (NMP)High-boiling point solvents are required.
Temperature 180-250 °CThe optimal temperature will depend on the specific substrate and catalyst.
Reaction Time 1-6 hoursMonitor by TLC or GC to determine completion.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of the catalyst and product.

Experimental Protocols

The following is a general protocol for the copper-catalyzed decarboxylation of this compound, based on established methods for similar compounds.[6]

Materials:

  • This compound

  • Copper powder or Copper(I) oxide

  • Quinoline (high purity)

  • Hydrochloric acid (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for purification)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the copper catalyst (5-10 mol%).

  • Solvent Addition: Add a sufficient volume of quinoline to ensure good stirring and heat transfer.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 180 °C, and gradually increase if the reaction is slow) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the evolution of carbon dioxide (bubbling). The reaction can also be monitored by taking small aliquots (if feasible) and analyzing them by TLC or GC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add hydrochloric acid to neutralize the quinoline and precipitate any copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude 3-bromothiophene by vacuum distillation.

Mandatory Visualizations

Decarboxylation Reaction Pathway

G reactant This compound co2 Carbon Dioxide (CO₂) intermediate Thienyl Copper Intermediate reactant->intermediate + Catalyst - CO₂ catalyst Copper Catalyst (e.g., Cu₂O) catalyst->intermediate product 3-Bromothiophene intermediate->product Protonolysis G start Low Yield of 3-Bromothiophene check_completion Is the reaction complete? start->check_completion check_temp Increase Temperature/Time check_completion->check_temp No check_volatility Check for Product Loss (Volatility) check_completion->check_volatility Yes check_temp->check_completion improve_condenser Improve Condenser Efficiency/ Use Cold Trap check_volatility->improve_condenser Yes check_side_reactions Analyze for Side Products (e.g., by GC-MS) check_volatility->check_side_reactions No end Improved Yield improve_condenser->end optimize_temp Optimize Temperature check_side_reactions->optimize_temp review_workup Review Work-up/ Purification Procedure check_side_reactions->review_workup optimize_temp->end review_workup->end

References

Technical Support Center: Purification of 3-Bromothiophene-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromothiophene-2-carboxylic acid by recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for effective recrystallization. For this compound, mixed solvent systems are often employed to achieve the desired solubility profile. A common and effective system is a mixture of ethanol and water .[1] Another reported solvent is glacial acetic acid .

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue typically arises from using an insufficient amount of solvent or a solvent in which the compound has low solubility even when hot.

  • Action: Gradually add more of the hot solvent to the flask until the solid dissolves completely. It is crucial to add the minimum amount of hot solvent necessary to fully dissolve the compound to maximize yield.

  • Alternative: If a large volume of solvent is required with little effect, the chosen solvent may be unsuitable. In this case, it is best to remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.

Q3: No crystals are forming upon cooling. What went wrong?

A3: The absence of crystal formation is a common issue and can be attributed to several factors:

  • Too much solvent: This is the most frequent cause. If the solution is too dilute, the saturation point will not be reached upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.

    • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If available, add a tiny "seed" crystal of pure this compound to the solution. This will act as a template for further crystallization.

  • Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble in a mixed system) and then allow the solution to cool slowly.

  • Solution 2: Consider using a different solvent system with a lower boiling point.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: Low recovery can be frustrating. The following are common causes:

  • Using too much solvent: As mentioned, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q6: What are the common impurities I should be aware of?

A6: When synthesizing this compound, particularly from 2,3-dibromothiophene via lithiation and carboxylation, potential impurities include:

  • Unreacted 2,3-dibromothiophene: The starting material may not have fully reacted.

  • Isomeric products: Small amounts of other brominated thiophene carboxylic acids may form.

  • By-products from the lithiation step: Side reactions can lead to various organolithium species and their subsequent products.

A proper recrystallization should effectively remove these impurities, as they will likely have different solubility profiles.

Quantitative Data: Solvent Selection

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on general principles for carboxylic acids and available information.

Solvent SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Notes
Ethanol/Water Good to ExcellentExcellentA commonly used and effective mixed solvent system. The ratio can be adjusted to optimize solubility and recovery. A 1:4 ratio of ethanol to water has been reported.[1]
Glacial Acetic Acid GoodGoodHas been reported as a suitable recrystallization solvent.
Methanol GoodModerateThe compound is soluble in methanol, which can be used as the "good" solvent in a mixed-solvent system.
Water PoorExcellentThis compound has low solubility in water, making it a good "anti-solvent" in a mixed system.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate Erlenmeyer flask, prepare the recrystallization solvent. Based on a literature procedure, a starting point is a 1:4 ratio of ethanol to water (e.g., 20 mL ethanol and 80 mL water for a small-scale recrystallization).[1] Heat this solvent mixture on a hot plate to near boiling.

    • Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring.

    • Continue to add the hot solvent portion-wise until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • As the solution cools, pure crystals of this compound should begin to form.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.

    • Swirl the flask containing the crystals to create a slurry and quickly pour it into the Buchner funnel under vacuum.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water to remove any residual soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Solid Does Not Dissolve dissolve->no_dissolve Issue crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out Issue collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end add_solvent Add More Hot Solvent no_dissolve->add_solvent add_solvent->dissolve change_solvent Change Solvent System add_solvent->change_solvent If still no dissolution too_much_solvent Too Much Solvent? no_crystals->too_much_solvent evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes induce Induce Crystallization (Scratch/Seed) too_much_solvent->induce No evaporate->cool induce->cool reheat_add Reheat and Add More 'Good' Solvent oiling_out->reheat_add reheat_add->cool

References

Technical Support Center: Synthesis of 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromothiophene-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before quenching the reaction.

  • Suboptimal Reaction Temperature: Incorrect temperature can lead to side reactions or slow reaction rates.

    • Solution: Maintain the recommended reaction temperature. For bromination reactions, lower temperatures are often preferred to control selectivity.

  • Impure Reagents: The purity of starting materials and reagents is crucial.

    • Solution: Use high-purity starting materials. For instance, if using N-Bromosuccinimide (NBS), ensure it is freshly recrystallized if it appears yellow or orange, as this indicates decomposition.[1]

  • Side Reactions: Competing side reactions, such as polybromination or bromination at other positions of the thiophene ring, can reduce the yield of the desired product.[1]

    • Solution: Control the stoichiometry of the brominating agent carefully. Adding the brominating agent portion-wise can help improve selectivity.

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Removal Strategies:

  • Isomeric Impurities (e.g., 2-Bromothiophene-3-carboxylic acid, 5-Bromothiophene-2-carboxylic acid): These can be difficult to separate due to similar physical properties.

    • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system, such as an ethanol-water mixture, can be used.[2]

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system with solvents like hexanes and ethyl acetate may be necessary.

  • Starting Material (Thiophene-2-carboxylic acid): Unreacted starting material can be a common impurity.

    • Washing: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove the acidic starting material.

    • Column Chromatography: The difference in polarity between the starting material and the product allows for effective separation by column chromatography.

  • Polybrominated Species (e.g., Dibromothiophene-2-carboxylic acid): Over-bromination can lead to these impurities.

    • Column Chromatography: These more polar byproducts can typically be separated from the desired product using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the direct bromination of thiophene-2-carboxylic acid or the carboxylation of 3-bromothiophene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.[3]

Q3: My purified this compound is still showing impurities by NMR. What should I do?

A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. Careful selection of the mobile phase and a slow gradient elution can improve separation. If isomeric impurities are the issue, repeated crystallizations may be necessary.

Q4: Are there any stability concerns with this compound during purification?

A4: While generally stable, prolonged exposure to strong acids or bases, or high temperatures during purification (e.g., distillation) should be avoided to prevent potential decomposition.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved >95%>98%[4]
Typical Yield Dependent on initial purity50-95% (reported yields vary based on the specific reaction)[2]
Common Solvents Ethanol/Water[2]Hexanes/Ethyl Acetate, Dichloromethane/Hexanes[5]
Key Separable Impurities Minor side products, some isomersIsomers, polybrominated species, starting material

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column with the slurry.[3]

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate under reduced pressure to obtain a free-flowing powder.[3]

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top of the sample.

  • Elution: Begin elution with the low polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compound.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Thiophene-2-carboxylic Acid reaction Bromination Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impure pure_product Pure this compound recrystallization->pure_product If pure column_chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Problem Identified low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes recrystallize Attempt Recrystallization impurities->recrystallize Yes check_temp Verify Reaction Temperature check_completion->check_temp check_reagents Assess Reagent Purity check_temp->check_reagents column Perform Column Chromatography recrystallize->column If still impure analyze Analyze Purity (NMR, LC-MS) column->analyze

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling reaction involving 3-Bromothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in this specific reaction can stem from several factors. The primary challenges are often related to the properties of the starting material itself, which contains both a reactive C-Br bond and a carboxylic acid group. Key issues include:

  • Catalyst Inactivation: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it.

  • Side Reactions: The most common side reactions include protodebromination (replacement of bromine with hydrogen), homocoupling of the boronic acid, and decarboxylation of the starting material or product at elevated temperatures.[1][2]

  • Poor Solubility: The carboxylic acid may have poor solubility in common organic solvents, hindering reaction kinetics.[3]

  • Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can significantly impact the reaction's efficiency.[4]

Q2: I'm observing significant debromination of my starting material. How can I minimize this?

Protodebromination, or dehalogenation, is a frequent side reaction, often exacerbated by the presence of water.[1][5] While some water is typically necessary for the Suzuki catalytic cycle, excess water can promote this undesired pathway. To mitigate this:

  • Minimize Water Content: Use anhydrous solvents or carefully control the amount of water in aqueous solvent mixtures. A 6:1 to 8:1 ratio of dioxane to water has been shown to be effective in similar systems.[5]

  • Use Weaker Bases: Strong bases can sometimes promote dehalogenation. Consider screening milder bases like K₃PO₄ or KF.

  • Optimize Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.

Q3: Is decarboxylation a risk with this compound?

Yes, decarboxylation is a potential side reaction, especially at higher temperatures. The thiophene ring and the presence of the ortho-bromine can influence the stability of the carboxylic acid group. If you suspect decarboxylation (loss of CO₂), consider running the reaction at a lower temperature (e.g., 80-90°C) and for a shorter duration.[6]

Q4: Should I protect the carboxylic acid group before the reaction?

Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often effective strategy.[7] This prevents the free acid from interfering with the palladium catalyst and improves solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid post-coupling. Research has shown successful Suzuki couplings on esterified 5-bromothiophene-2-carboxylic acid.[7]

Q5: What is the best catalyst and ligand combination for this substrate?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid used. However, for heteroaryl halides, modern dialkylbiaryl phosphine ligands are often highly effective.[8]

  • Common Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.[7][9]

  • Effective Ligands: Buchwald ligands like SPhos and XPhos are known to be robust for challenging couplings, including those involving heteroaryl substrates.[8][9] For simpler systems, triphenylphosphine (PPh₃) can be sufficient.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

Problem 1: No Product Formation, Starting Material Unchanged

If your reaction shows no conversion, it points to a fundamental issue with the catalytic system or reaction setup.

Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source and ligand are not degraded. Use a fresh batch or a pre-catalyst. Confirm that the reaction is performed under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the Pd(0) species.[4][10]
Incorrect Base The base is crucial for activating the boronic acid.[11][12] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is of good quality and anhydrous if required.
Low Temperature The reaction may require more thermal energy. Incrementally increase the temperature, but be mindful of potential decarboxylation at temperatures above 110-120°C.
Reagent Purity Verify the purity of your this compound and the boronic acid. Impurities can poison the catalyst.
Problem 2: Low Conversion with Multiple Byproducts

This is the most common scenario, indicating the reaction is proceeding but is inefficient or plagued by side reactions.

Observed Byproduct Possible Cause Suggested Solution
Debrominated Starting Material Excess water in the solvent system.Use a minimal amount of water (e.g., dioxane/water 8:1 v/v) or switch to an anhydrous solvent system with a base like KF.[5]
Homocoupling of Boronic Acid Oxygen in the reaction mixture; inefficient transmetalation.Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[10] Consider changing the ligand to one that promotes faster transmetalation (e.g., a Buchwald ligand).[8]
Decarboxylated Product/Starting Material Reaction temperature is too high.Reduce the reaction temperature to 80-90°C.[7] Consider protecting the carboxylic acid as an ester to increase stability.
Palladium Black Precipitation Catalyst decomposition.[2]This indicates the active catalyst is crashing out of solution. Try a more stable ligand, a lower temperature, or a different palladium precursor.

Data Presentation: Reaction Condition Optimization

The choice of solvent and base is critical. The following table summarizes yields obtained for the Suzuki coupling of an esterified 5-bromothiophene-2-carboxylic acid with various arylboronic acids, highlighting the impact of the solvent system.

Arylboronic AcidCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9050.2[13]
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O9070[13]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9033[13]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O9068[13]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene9076.5[13]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O9080[13]
Note: The data above is for the 5-bromo isomer, but provides a valuable starting point for optimizing the 3-bromo isomer, demonstrating the superiority of aqueous dioxane over toluene.

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling (Ester Protected)

This protocol is a starting point based on successful methods for similar substrates.[7][11]

  • Reaction Setup: To an oven-dried reaction vessel, add pentyl 5-bromothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues.

G cluster_0 Troubleshooting Suzuki Coupling start Low Yield / No Product q1 Is Starting Material Consumed? start->q1 a1 Check Catalyst Activity (Fresh? Inert atm?) q1->a1 No q2 Major Side Products Observed? q1->q2 Yes a2 Verify Base (Correct type? Quality?) a3 Increase Temperature (Incrementally) a4 Optimize Purification (Check solubility, column loading) q2->a4 No a5 Debromination? -> Minimize H₂O q2->a5 Yes a6 Homocoupling? -> Degas Thoroughly a7 Decarboxylation? -> Lower Temp / Protect Acid

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

General Experimental Workflow

This diagram illustrates the standard sequence of operations for the Suzuki coupling reaction.

G cluster_1 Experimental Workflow reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) setup 2. Seal & Purge (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat & Stir catalyst->reaction workup 6. Quench & Workup (Extraction) reaction->workup purify 7. Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Suzuki coupling of bromothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of bromothiophenes?

A1: The three most prevalent side reactions are:

  • Homocoupling: The self-coupling of the thiophene boronic acid or boronate ester to form a bithiophene species. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation (Debromination): The replacement of the bromine atom on the thiophene ring with a hydrogen atom, leading to the formation of a thiophene byproduct. This can be a significant issue, particularly in the presence of water.[2][3]

  • Protodeboronation: The cleavage of the carbon-boron bond of the thiophene boronic acid or ester, which is then replaced by a carbon-hydrogen bond. This side reaction is influenced by pH, temperature, and the solvent system.[4][5]

Q2: Why is 3-bromothiophene often less reactive than 2-bromothiophene in Suzuki coupling?

A2: The higher reactivity of 2-bromothiophene is attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, which facilitates the oxidative addition of the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. While modern catalyst systems can achieve high yields for both isomers, reactions with 3-bromothiophene may require more forcing conditions.[6]

Q3: Can the choice of palladium catalyst influence the extent of side reactions?

A3: Absolutely. The choice of palladium catalyst and its associated ligands is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling reaction, thereby minimizing the time for side reactions to occur. For instance, more active catalyst systems can often suppress dehalogenation.[1][7]

Q4: How does the base affect the formation of side products?

A4: The base plays a crucial role in the transmetalation step and can significantly impact side reactions. Strong bases can promote protodeboronation, especially at elevated temperatures. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.

Q5: What is the role of water in the reaction, and how does it contribute to side reactions?

A5: Water is often necessary for the Suzuki coupling to proceed, as it can facilitate the activation of the boronic acid and the transmetalation step. However, excessive water can serve as a proton source, leading to increased rates of dehalogenation and protodeboronation. Therefore, the amount of water in the solvent system must be carefully controlled.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired coupled product and significant starting material remaining 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor solubility of reagents.1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different solvent systems to improve solubility.
Formation of a significant amount of homocoupled bithiophene byproduct 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst.
Significant dehalogenation (debromination) of the bromothiophene 1. Excessive water in the reaction. 2. Use of a highly reactive catalyst system that also promotes hydrodehalogenation. 3. High reaction temperatures.1. Use anhydrous solvents or a solvent system with minimal water (e.g., 10:1 dioxane:water). 2. Screen different palladium catalysts and ligands. 3. Run the reaction at the lowest effective temperature.
Presence of thiophene (from protodeboronation of the boronic acid) 1. High reaction pH (typically above 10). 2. High reaction temperature. 3. Prolonged reaction time. 4. Use of an unstable boronic acid.1. Use a milder base such as K₃PO₄ or K₂CO₃. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it upon completion. 4. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5]

Data Presentation: Influence of Reaction Conditions on Side Reactions

The following tables summarize the general trends observed for the impact of different reaction parameters on the common side reactions in the Suzuki coupling of bromothiophenes.

Table 1: Effect of Palladium Catalyst on Product Yield and Side Reactions

Catalyst / LigandSubstrateDesired Product Yield (%)HomocouplingDehalogenationProtodeboronation
Pd(PPh₃)₄2-Bromothiophene~85-95%[6]Can be significant without proper degassingModerateDependent on other conditions
Pd(PPh₃)₄3-Bromothiophene~80-90%[6]Can be significant without proper degassingModerateDependent on other conditions
Pd(OAc)₂ / SPhosAryl BromideGenerally highGenerally low with inert atmosphereCan be suppressedDependent on other conditions
PdCl₂(dppf)Aryl BromideGenerally highGenerally low with inert atmosphereCan be suppressedDependent on other conditions

Table 2: Influence of Base and Solvent on Side Reactions

BaseSolvent SystemHomocouplingDehalogenationProtodeboronation
K₂CO₃Dioxane / WaterLow (with degassing)Moderate, increases with water contentLower than with strong bases
K₃PO₄Dioxane / WaterLow (with degassing)Moderate, increases with water contentGenerally low
Na₂CO₃Toluene / WaterLow (with degassing)Moderate, increases with water contentModerate
Cs₂CO₃Dioxane / WaterLow (with degassing)Can be lower than with other carbonatesModerate
NaOH / KOHAqueous mixturesCan be significantCan be significantHigh, especially at elevated temperatures

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiophene

This protocol provides a standard method for the Suzuki coupling of 2-bromothiophene with an arylboronic acid.

  • Materials:

    • 2-Bromothiophene (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromothiophene with Minimized Side Reactions

This protocol is optimized to minimize side reactions, particularly for the less reactive 3-bromothiophene.

  • Materials:

    • 3-Bromothiophene (1.0 mmol)

    • Arylboronic acid pinacol ester (1.2 mmol)

    • XPhos Pd G2 (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, finely powdered and dried)

    • Anhydrous 1,4-Dioxane (10 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add 3-bromothiophene, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 precatalyst to a dry Schlenk flask.

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the flask and heat the reaction mixture to 80-100 °C.

    • Stir for 4-12 hours, monitoring the reaction progress by LC-MS or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Thienyl-Pd Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Bromothiophene R¹-X (Bromothiophene) Bromothiophene->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Suzuki Coupling Pathway cluster_homocoupling Homocoupling Side Reaction cluster_dehalogenation Dehalogenation Side Reaction cluster_protodeboronation Protodeboronation Side Reaction Pd0 Pd(0)L₂ PdII_Thienyl Thienyl-Pd(II)-Br Pd0->PdII_Thienyl Oxidative Addition (Bromothiophene) PdII_Aryl Aryl-Pd(II)-OH Pd0->PdII_Aryl Reaction with O₂ & Boronic Acid PdII_Diaryl Thienyl-Pd(II)-Aryl PdII_Thienyl->PdII_Diaryl Transmetalation (Aryl Boronic Acid) PdH L₂Pd(H)Br PdII_Thienyl->PdH Protonolysis (H₂O source) Coupled_Product Thienyl-Aryl PdII_Diaryl->Coupled_Product Reductive Elimination PdII_Diaryl_Homo Aryl-Pd(II)-Aryl PdII_Aryl->PdII_Diaryl_Homo Transmetalation (Boronic Acid) Homocoupled_Product Aryl-Aryl PdII_Diaryl_Homo->Homocoupled_Product Reductive Elimination Debrominated_Product Thiophene PdH->Debrominated_Product Reductive Elimination Boronic_Acid Thienyl-B(OH)₂ Deboronated_Product Thiophene Boronic_Acid->Deboronated_Product H⁺ / OH⁻ catalyzed (Protonolysis)

Caption: Pathways of common side reactions in Suzuki coupling.

Troubleshooting_Workflow start Problem with Suzuki Coupling of Bromothiophene check_reaction Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->check_reaction low_conversion Low Conversion check_reaction->low_conversion Main issue homocoupling Homocoupling Product check_reaction->homocoupling Side product dehalogenation Dehalogenation Product check_reaction->dehalogenation Side product protodeboronation Protodeboronation Product check_reaction->protodeboronation Side product solution_conversion Increase Temperature Use More Active Catalyst Improve Solubility low_conversion->solution_conversion solution_homocoupling Degas Solvents Thoroughly Use Inert Atmosphere Use Pd(0) Catalyst homocoupling->solution_homocoupling solution_dehalogenation Reduce Water Content Use Anhydrous Solvents Lower Temperature dehalogenation->solution_dehalogenation solution_protodeboronation Use Milder Base (K₃PO₄) Lower Temperature Use Boronic Ester protodeboronation->solution_protodeboronation end Optimized Reaction solution_conversion->end solution_homocoupling->end solution_dehalogenation->end solution_protodeboronation->end

References

Preventing debromination in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in palladium-catalyzed cross-coupling reactions, with a specific focus on preventing undesired debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling where an aryl or vinyl bromide is reduced, and the bromine atom is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of the desired coupled product and complicating purification.

Q2: What are the primary causes of debromination?

A2: The leading cause of debromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including the solvent (e.g., alcohols, water), the base, or impurities. The Pd-H species can then react with the aryl bromide starting material in a competing catalytic cycle, leading to the debrominated byproduct.

Q3: How can I detect and quantify debromination in my reaction?

A3: Debromination can be monitored and quantified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the formation of the less polar debrominated byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile debrominated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, allowing for the identification and quantification of the desired product and the debrominated byproduct.[1]

Troubleshooting Guide: Preventing Debromination

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Significant formation of debrominated byproduct is observed.

This is the most common issue. The following sections provide a systematic approach to troubleshooting this problem.

The choice of base is critical as it can be a source of hydride ions or promote their formation.

Recommendation: Switch to a milder, non-nucleophilic base. Strong bases, especially alkoxides, can promote the formation of Pd-H species.

BaseCommon SubstratesTypical Yield (%)Notes on Debromination
Na₂CO₃ Aryl bromides, aryl chlorides80-95Generally a good starting point, but debromination can still occur.
K₂CO₃ Aryl bromides, aryl chlorides85-98A widely used and effective base.
Cs₂CO₃ Aryl bromides, challenging substrates90-99%Often provides higher yields and can suppress debromination due to the "caesium effect".[2]
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles and can minimize debromination.[1][2]
KOH, NaOH Aryl bromides70-90%Strong bases that can sometimes lead to increased side reactions, including debromination.[2]

Higher temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.

Recommendation: Lower the reaction temperature. It is often beneficial to run the reaction for a longer time at a lower temperature.

Temperature (°C)ObservationRecommendation
>100Rapid precipitation of palladium black and increased debromination may occur.[3]Lower the temperature to 60-80°C and increase the reaction time.[1]
80-100A common starting range for many cross-coupling reactions.If debromination is observed, consider lowering the temperature further.
Room TemperatureIdeal for highly reactive substrates, but may be too slow for less reactive partners.Can be effective with highly active catalyst systems.

The choice of ligand significantly influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can often suppress debromination.

Recommendation: Screen different phosphine ligands. For challenging substrates, consider using pre-formed catalysts with bulky, electron-rich ligands.

Catalyst SystemBaseSolventTemperature (°C)Yield of Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane1006525
Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃Dioxane1007815
Pd₂(dba)₃ / XPhosK₃PO₄Toluene8092< 3
XPhos Pd G3Cs₂CO₃2-MeTHF8095< 2
Data for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with (4-methoxyphenyl)boronic acid.[4]

The solvent can be a source of protons or hydrides, contributing to debromination.

Recommendation: Use anhydrous, degassed aprotic solvents. If an aqueous mixture is required, minimize the amount of water.

SolventNotes
Toluene, Dioxane, THFCommonly used aprotic solvents. Ensure they are anhydrous and degassed.
DMF, DMAcCan be a source of hydrides at elevated temperatures.
AlcoholsCan act as hydride donors; use with caution.
WaterCan be a proton source. Use minimal amounts when necessary for solubility or as part of the base solution.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is for the selective coupling at the C-4 position of 2-bromo-4-iodopyridine, a substrate prone to debromination at the C-2 position.[1]

Reagents & Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suppressing Debromination in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates

Unprotected pyrrole nitrogen can promote debromination. This protocol utilizes a BOC protecting group to suppress this side reaction.[5][6]

Reagents & Materials:

  • N-BOC-4-bromopyrrole-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • DME (dimethoxyethane)

  • Water

  • Reaction vial with stir bar

  • Inert gas supply

Procedure:

  • To a reaction vial, add N-BOC-4-bromopyrrole-2-carboxylate, the arylboronic acid, and Na₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vial and purge with an inert gas.

  • Add degassed DME and water (typically a 3:1 to 4:1 ratio).

  • Heat the reaction mixture to 80-90°C with stirring.

  • Monitor the reaction until completion. The BOC group may be removed under these conditions.

  • Cool the reaction and perform a standard aqueous workup with an organic solvent like ethyl acetate.

  • Purify the product by column chromatography.

Visualizations

Diagram 1: Catalytic Cycle and Competing Debromination Pathway

G start Debromination Observed? step1 Change to Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 Yes check1 Problem Solved? step1->check1 step2 Lower Reaction Temperature (e.g., 60-80°C) check1->step2 No end_ok Successful Coupling check1->end_ok Yes check2 Problem Solved? step2->check2 step3 Screen Ligands (Bulky, Electron-Rich) check2->step3 No check2->end_ok Yes check3 Problem Solved? step3->check3 step4 Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) check3->step4 No check3->end_ok Yes check4 Problem Solved? step4->check4 check4->end_ok Yes end_consult Consult Further (Consider alternative coupling strategy) check4->end_consult No

References

Handling and safety precautions for 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Bromothiophene-2-carboxylic acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Safety and Handling

Emergency Contact Information:

  • CHEMTREC (USA): 1-800-424-9300

  • CHEMTREC (International): +1-703-527-3887

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning[1][3][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecificationStandard
Eye/Face Protection Goggles or face shieldEN 166 (EU) or OSHA 29 CFR 1910.133
Hand Protection Protective gloves (e.g., nitrile rubber)Consult supplier for breakthrough time
Skin and Body Protection Long-sleeved clothing, lab coatN/A
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when concentrations exceed exposure limits
Quantitative Safety Data

Troubleshooting Guide

This guide addresses potential issues that may arise during the experimental use of this compound.

Issue Potential Cause Troubleshooting Steps
Low reaction yield in Suzuki coupling 1. Inactive catalyst. 2. Presence of moisture or oxygen. 3. Homocoupling of boronic acid.1. Use a fresh batch of palladium catalyst. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Add the boronic acid slowly to the reaction mixture.
Difficulty in dissolving the compound The compound has limited solubility in some common organic solvents at room temperature.1. Try solvents such as methanol, diethyl ether, or tetrahydrofuran (THF). 2. Gentle heating may be required to aid dissolution. 3. For reactions in non-polar solvents, consider converting the carboxylic acid to a more soluble ester derivative.
Side product formation in esterification 1. Incomplete reaction. 2. Over-oxidation if using an oxidizing agent in a multi-step synthesis.1. Use a dehydrating agent or azeotropic distillation to remove water and drive the reaction to completion. 2. Carefully control the stoichiometry of the oxidizing agent.
Inconsistent reaction initiation (e.g., Grignard formation) Poor quality of reagents or presence of inhibitors.1. Use fresh, high-purity magnesium turnings for Grignard reactions. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is crucial to wear appropriate personal protective equipment, including gloves, goggles, and a lab coat, and to work in a well-ventilated area.

Q2: How should I store this compound?

A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from oxidizing agents.

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash with plenty of soap and water.[3][4] If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1][3][4] Seek medical attention if eye irritation persists.[3]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Q5: What solvents are suitable for dissolving this compound?

A5: It is soluble in methanol.[5] For reactions, anhydrous diethyl ether or tetrahydrofuran (THF) are also commonly used.[6]

Experimental Protocols

General Protocol for Handling and Weighing
  • Work within a certified chemical fume hood.

  • Wear all required personal protective equipment (goggles, gloves, lab coat).

  • To avoid inhalation of the powder, carefully open the container.

  • Use a spatula to transfer the desired amount of the solid to a tared weighing vessel.

  • Close the container tightly immediately after use.

  • Clean any spills promptly.

Detailed Protocol: Esterification of this compound

This protocol is a general guideline for a Fischer esterification reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Reagent Addition: Add an excess of the desired alcohol (e.g., ethanol, 5-10 equivalents) to act as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Solid Weigh Solid in Hood Prepare_Hood->Weigh_Solid Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Conduct_Reaction Conduct Reaction Dissolve->Conduct_Reaction Quench_Reaction Quench Reaction Safely Conduct_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Remove_PPE Remove PPE Clean_Glassware->Remove_PPE

Caption: Safe handling workflow for this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Check_Inert Inert Atmosphere Maintained? Start->Check_Inert Check_Moisture Reagents & Glassware Dry? Check_Inert->Check_Moisture Yes Action_Inert Purge system with N2/Ar. Use degassed solvents. Check_Inert->Action_Inert No Check_Catalyst Catalyst Active? Check_Moisture->Check_Catalyst Yes Action_Moisture Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Action_Moisture No Check_Homocoupling Side Products Observed? Check_Catalyst->Check_Homocoupling Yes Action_Catalyst Use fresh catalyst. Consider a different ligand. Check_Catalyst->Action_Catalyst No Action_Homocoupling Slowly add boronic acid. Adjust stoichiometry. Check_Homocoupling->Action_Homocoupling Yes End Re-run Reaction Check_Homocoupling->End No Action_Inert->End Action_Moisture->End Action_Catalyst->End Action_Homocoupling->End

Caption: Troubleshooting workflow for low yield in a Suzuki coupling reaction.

References

Technical Support Center: Challenges in the Synthesis of 3-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized in a question-and-answer format.

Lithiation and Halogen-Metal Exchange

Q1: I am attempting to functionalize a thiophene at the 3-position via lithiation with n-butyllithium, but I am consistently obtaining the 2-substituted product. Why is this happening and how can I achieve 3-substitution?

A1: The proton at the 2-position (α-position) of the thiophene ring is kinetically more acidic than the proton at the 3-position (β-position). Consequently, deprotonation with strong bases like n-butyllithium preferentially occurs at the 2-position[1]. To achieve 3-lithiation, specific strategies are required:

  • Directed ortho-Metalation (DoM): The most effective strategy is to use a directing metalation group (DMG) at the 3-position. The DMG coordinates to the lithium reagent, directing deprotonation to the adjacent 2- or 4-position. Common DMGs include amides, carbamates, and methoxy groups.

  • Halogen-Metal Exchange: A reliable alternative is to start with a 3-halothiophene (e.g., 3-bromothiophene) and perform a halogen-metal exchange. This is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The resulting 3-lithiothiophene can then be trapped with an electrophile.

  • Blocking the 2- and 5-positions: If your starting material allows, having substituents at the 2- and 5-positions will force lithiation to occur at one of the β-positions.

Q2: My lithium-halogen exchange on 3-bromothiophene is giving low yields and a significant amount of debrominated starting material. What are the possible causes and solutions?

A2: This is a common issue that can arise from several factors:

  • Proton Quenching: The generated 3-lithiothiophene is a very strong base and can be quenched by any acidic protons in the reaction mixture.

    • Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents. If your substrate has acidic protons (e.g., amides), you may need to use an additional equivalent of the organolithium reagent to deprotonate these sites first.

  • Reaction Temperature: While halogen-metal exchange is typically fast even at low temperatures, allowing the reaction to warm up prematurely can lead to side reactions, including protonation from the solvent or other reagents.

    • Troubleshooting: Maintain a low temperature (e.g., -78 °C) throughout the generation of the 3-lithiothiophene and the subsequent addition of the electrophile.

  • Incomplete Reaction: The lithium-halogen exchange may not be going to completion.

    • Troubleshooting: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1-1.2 equivalents). You can also try a more reactive organolithium, such as sec-butyllithium or tert-butyllithium, but be mindful of potential side reactions.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Kumada, etc.)

Q1: I am performing a Suzuki-Miyaura coupling with a 3-thienylboronic acid, but the reaction is sluggish and gives low yields. What can I do to improve it?

A1: Low yields in Suzuki couplings involving thiophenes can be due to several factors:

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.

    • Troubleshooting: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often mitigate this issue. Increasing the catalyst loading may also be beneficial.

  • Protodeboronation: Thienylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

    • Troubleshooting: Use a carefully chosen base (e.g., K₃PO₄, Cs₂CO₃) and ensure your reaction is performed under anhydrous conditions, as excess water can promote this side reaction[1]. Running the reaction at a lower temperature for a longer duration might also help.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system.

    • Troubleshooting: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution is common. Ensure adequate stirring to facilitate phase transfer.

Q2: In my Kumada coupling of 3-bromothiophene with a Grignard reagent, I am observing a significant amount of homocoupled byproduct. How can I minimize this?

A2: Homocoupling is a common side reaction in Kumada couplings. Here are some strategies to minimize it:

  • Slow Addition: Add the Grignard reagent slowly and dropwise to the reaction mixture containing the 3-bromothiophene and the catalyst. This maintains a low concentration of the Grignard reagent, reducing the likelihood of self-coupling[1].

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes decrease the rate of homocoupling more significantly than the desired cross-coupling[1].

  • Choice of Catalyst and Ligand: The catalyst and ligand play a crucial role. For nickel-catalyzed reactions, ligands like 1,3-bis(diphenylphosphino)propane (dppp) can improve the selectivity for the cross-coupled product[1].

Friedel-Crafts Acylation

Q1: I am trying to perform a Friedel-Crafts acylation on a 2-substituted thiophene to obtain the 2,3-disubstituted product, but I am getting the 2,5-disubstituted isomer as the major product. How can I control the regioselectivity?

A1: Friedel-Crafts acylation on thiophene and 2-substituted thiophenes strongly favors substitution at the 5-position due to the greater stabilization of the cationic intermediate (Wheland intermediate) through resonance[2][3]. The intermediate for 5-substitution has more resonance structures than the intermediate for 3- or 4-substitution[2][3].

  • Blocking the 5-position: The most straightforward way to achieve 3- or 4-acylation is to have a substituent at the 5-position, thus blocking it from electrophilic attack.

  • Steric Hindrance: If the substituent at the 2-position is very bulky, it may sterically hinder the approach of the acylating agent to the 5-position, potentially increasing the proportion of the 3- and 4-acylated products. However, this is often not a highly selective method.

Q2: My Friedel-Crafts acylation is producing a lot of tar-like material, leading to low yields and difficult purification. What is causing this and how can I prevent it?

A2: Tar formation is a common problem in Friedel-Crafts reactions with reactive heterocycles like thiophene, often due to polymerization of the thiophene ring under the strong acidic conditions of the Lewis acid catalyst[1].

  • Temperature Control: This is a critical factor. Maintain the reaction at a low and constant temperature. Adding the Lewis acid portion-wise can help control the initial exotherm[1].

  • Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as SnCl₄ or ZnCl₂, instead of the more reactive AlCl₃. Solid acid catalysts like zeolites can also be effective and reduce polymerization[1].

  • Purity of Reagents: Ensure that your thiophene, acylating agent, and solvent are pure and anhydrous, as impurities can promote side reactions and polymerization[1].

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for common reactions used in the synthesis of 3-substituted thiophenes.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1292
24-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001888
32-BromopyridinePdCl₂(dppf) (3)-K₂CO₃DME/H₂O851685
41-IodonaphthalenePd(OAc)₂ (1.5)XPhos (3)Cs₂CO₃Toluene1101095

Table 2: Yields for Kumada Coupling of 3-Bromothiophene with Hexylmagnesium Bromide

EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1NiCl₂ (1)dpppDiethyl Ether35 (Reflux)491
2Pd(PPh₃)₄ (2)-THF66 (Reflux)678
3NiCl₂ (1)dppeTHF251285
4PdCl₂(dppf) (2)-1,4-Dioxane80882

Table 3: Regioselectivity of Friedel-Crafts Acylation of 2-Methylthiophene with Acetic Anhydride

EntryCatalystSolventTemp (°C)2,5-isomer (%)2,3-isomer (%)2,4-isomer (%)
1AlCl₃Dichloromethane09541
2SnCl₄1,2-Dichloroethane259271
3Hβ zeoliteHeptane9088102

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • To a round-bottom flask, add 3-bromothiophene, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kumada Coupling of 3-Bromothiophene with n-Butylmagnesium Bromide

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • n-Butylmagnesium bromide (1.2 equiv, 2.0 M solution in diethyl ether)

  • NiCl₂(dppp) (1 mol%)

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromothiophene and NiCl₂(dppp).

  • Add anhydrous diethyl ether and cool the mixture to 0 °C in an ice bath.

  • Slowly add the n-butylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Directed ortho-Lithiation of 3-(N,N-diethylcarbamoyl)thiophene

Materials:

  • 3-(N,N-diethylcarbamoyl)thiophene (1.0 equiv)

  • sec-Butyllithium (1.1 equiv, 1.4 M solution in cyclohexanes)

  • Anhydrous THF

  • Electrophile (e.g., trimethylsilyl chloride, 1.2 equiv)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a flame-dried Schlenk flask under argon, add 3-(N,N-diethylcarbamoyl)thiophene and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., trimethylsilyl chloride) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions OK? check_conditions->conditions_ok improve_conditions Improve Degassing, Ensure Inert Atmosphere, Verify Temperature conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes improve_conditions->start catalyst_issue Catalyst Deactivated? troubleshoot_catalyst->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes troubleshoot_boron Troubleshoot Boron Reagent catalyst_issue->troubleshoot_boron No change_pd_source Use Different Pd Precursor (e.g., palladacycle) change_ligand->change_pd_source protodeboronation Protodeboronation Suspected? troubleshoot_boron->protodeboronation optimize_base_solvent Optimize Base/Solvent System (e.g., use K3PO4, anhydrous conditions) protodeboronation->optimize_base_solvent Yes

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

General Experimental Workflow for Kumada Cross-Coupling

G General Workflow for Kumada Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware Flame-dry glassware under inert gas prep_reagents Use anhydrous solvents and reagents prep_glassware->prep_reagents add_reagents Combine 3-bromothiophene and catalyst prep_reagents->add_reagents cool_reaction Cool to 0 °C add_reagents->cool_reaction add_grignard Slow dropwise addition of Grignard reagent cool_reaction->add_grignard warm_stir Warm to RT and stir add_grignard->warm_stir monitor Monitor by TLC/GC warm_stir->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench extract Extract with ether quench->extract dry Wash with brine and dry extract->dry purify Purify by chromatography or distillation dry->purify

Caption: A typical experimental workflow for a Kumada cross-coupling reaction.

Regioselectivity in Thiophene Electrophilic Substitution

G Regioselectivity in Thiophene Electrophilic Substitution thiophene Thiophene attack_c2 Attack at C2 thiophene->attack_c2 attack_c3 Attack at C3 thiophene->attack_c3 electrophile Electrophile (E+) electrophile->attack_c2 electrophile->attack_c3 intermediate_c2 C2 Intermediate (3 resonance structures) attack_c2->intermediate_c2 intermediate_c3 C3 Intermediate (2 resonance structures) attack_c3->intermediate_c3 product_c2 2-Substituted Product (Major) intermediate_c2->product_c2 more_stable More Stable Intermediate intermediate_c2->more_stable product_c3 3-Substituted Product (Minor) intermediate_c3->product_c3 less_stable Less Stable Intermediate intermediate_c3->less_stable

Caption: The rationale behind the regioselectivity of electrophilic substitution on thiophene.

References

Technical Support Center: Catalyst Poisoning in Reactions with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by thiophene and its derivatives. Find troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Loss of Catalyst Activity

Q1: My catalyst (e.g., Palladium on Carbon, Nickel, Lewis Acids) is showing a significant drop in activity or has become completely inactive after introducing a thiophene-containing substrate. What are the likely causes and how can I troubleshoot this?

A1: Rapid catalyst deactivation in the presence of thiophene compounds is a common issue and can typically be attributed to one or more of the following causes:

  • Direct Poisoning of Active Sites: The sulfur atom in the thiophene ring can strongly and often irreversibly bind to the active metal sites of your catalyst (e.g., Pd, Ni), blocking them from participating in the desired reaction.[1]

  • Coke Formation: Under certain conditions, particularly with acidic catalysts, thiophene can polymerize, leading to the formation of carbonaceous deposits known as "coke."[2] This coke physically blocks the catalyst's pores and active sites.

  • Presence of Impurities: Reactants or solvents may contain impurities like water, which can be detrimental to water-sensitive catalysts such as Lewis acids (e.g., AlCl₃).[2]

To troubleshoot this issue, a systematic approach is recommended. The following workflow can help you identify and address the root cause of catalyst deactivation.

G start Start: Rapid Catalyst Deactivation Observed check_purity Step 1: Verify Reactant and Solvent Purity start->check_purity is_pure Are they of high purity and anhydrous? check_purity->is_pure purify Action: Purify/Dry Reactants and Solvents is_pure->purify No check_handling Step 2: Review Catalyst Handling and Storage is_pure->check_handling Yes purify->check_handling is_handled_correctly Was the catalyst handled under inert/anhydrous conditions? check_handling->is_handled_correctly improve_handling Action: Implement Strict Inert Atmosphere Techniques is_handled_correctly->improve_handling No check_temp Step 3: Evaluate Reaction Temperature is_handled_correctly->check_temp Yes improve_handling->check_temp is_temp_optimal Is the temperature within the recommended range? check_temp->is_temp_optimal optimize_temp Action: Optimize Temperature to Minimize Side Reactions is_temp_optimal->optimize_temp No characterize_catalyst Step 4: Characterize the Spent Catalyst is_temp_optimal->characterize_catalyst Yes optimize_temp->characterize_catalyst evidence_of_poisoning Is there evidence of sulfur poisoning or coking? characterize_catalyst->evidence_of_poisoning regenerate Action: Attempt Catalyst Regeneration evidence_of_poisoning->regenerate Yes select_new_catalyst Action: Consider a More Resistant Catalyst evidence_of_poisoning->select_new_catalyst No end End: Issue Resolved or Alternative Strategy Adopted regenerate->end select_new_catalyst->end

Troubleshooting workflow for rapid catalyst deactivation.

Issue 2: Gradual Decrease in Catalytic Performance Over Time

Q2: My catalyst's activity is decreasing slowly over several runs. What could be causing this gradual deactivation?

A2: A gradual decline in catalyst performance often points to a slow accumulation of poisons or byproducts on the catalyst surface. Key factors include:

  • Low-Level Thiophene Contamination: Even trace amounts of thiophene in your reactants can lead to a cumulative poisoning effect over multiple cycles.

  • Slow Coke Formation: Sub-optimal reaction conditions might be promoting a slow but steady formation of coke on the catalyst.

  • Product Inhibition: The products of your reaction could be adsorbing to the catalyst's active sites, leading to a gradual decrease in available sites for the reactants.

For troubleshooting, consider implementing a rigorous purification protocol for your starting materials and optimizing reaction conditions such as temperature and pressure. Regularly regenerating the catalyst between runs can also help maintain its activity.

Frequently Asked Questions (FAQs)

Catalyst Selection and Properties

Q3: Are some catalysts more resistant to thiophene poisoning than others?

A3: Yes, catalyst resistance to thiophene poisoning varies. While many common catalysts are susceptible, some exhibit higher tolerance. For instance, in hydrodesulfurization, catalysts like cobalt-molybdenum (CoMo) and nickel-molybdenum (NiMo) on alumina supports are designed to interact with sulfur compounds.[3] For other reactions, catalyst choice is critical. Bimetallic catalysts can sometimes show improved resistance to sulfur poisoning.[1]

Catalyst TypeExamplesSusceptibility to Thiophene Poisoning
Noble Metals Pd/C, Pt/C, Rh/Al₂O₃High
Raney Metals Raney NickelHigh
Lewis Acids AlCl₃, FeCl₃High (also susceptible to water)[2]
Solid Acids Zeolites (e.g., ZSM-5)Moderate to High (prone to coking)[2]
Hydrodesulfurization (HDS) Catalysts CoMo/Al₂O₃, NiMo/Al₂O₃Low (designed for sulfur compounds)[3]

Mechanisms of Poisoning

Q4: How exactly does thiophene poison a metal catalyst?

A4: Thiophene poisoning of a metal catalyst primarily occurs through the strong interaction between the sulfur atom's lone pair of electrons and the metal's d-orbitals. This forms a stable metal-sulfur bond on the catalyst's active sites. This adsorption is often strong and can be considered irreversible under typical reaction conditions, effectively rendering the poisoned active site unavailable for catalysis.

G cluster_0 Catalyst Surface Active Site Active Site Poisoned Site Poisoned Active Site (Metal-Sulfur Bond) Active Site->Poisoned Site Forms Thiophene Thiophene (C₄H₄S) Thiophene->Active Site Strong Adsorption NoReaction No Reaction Poisoned Site->NoReaction Reactant Reactant Reactant->Poisoned Site Product Product G Thiophene Thiophene Monomer AcidSite Acid Catalyst Site (H+) Thiophene->AcidSite Interaction Polymerization Polymerization Thiophene->Polymerization ProtonatedThiophene Protonated Thiophene (Reactive Intermediate) AcidSite->ProtonatedThiophene Forms ProtonatedThiophene->Polymerization Coke Coke Deposits (Blocked Pores and Sites) Polymerization->Coke G start Start: Catalyst Deactivated by Coking recover Step 1: Recover Spent Catalyst start->recover wash Step 2: Wash with Solvent recover->wash dry Step 3: Dry the Catalyst wash->dry oxidize Step 4: Controlled Oxidative Treatment dry->oxidize characterize Step 5: Characterize Regenerated Catalyst oxidize->characterize test_activity Step 6: Test Catalytic Activity characterize->test_activity is_active Is activity restored? test_activity->is_active reuse Action: Reuse Catalyst is_active->reuse Yes discard Action: Dispose of Catalyst is_active->discard No end End reuse->end discard->end

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven insights into the work-up and troubleshooting of reactions involving 3-bromothiophene-2-carboxylic acid. The unique physicochemical properties of this versatile building block necessitate a logical and informed approach to purification and isolation.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the core properties of this compound that dictate its behavior during experimental work-ups.

Q1: What are the key physicochemical properties of this compound relevant to reaction work-up?

Understanding the fundamental properties of your starting material or product is the first step to designing a successful work-up procedure. The acidity of the carboxylic acid group and its solubility are the most critical factors.

PropertyValueSignificance for Work-up
Molecular Weight 207.05 g/mol [1][2][3]Basic information for calculating molar equivalents.
Appearance White to almost white or light yellow crystalline powder.[1][4][5]Visual confirmation of the starting material's state.
Melting Point 197-201 °C[1][2][4][5]A high melting point indicates a stable solid. Can be used as a preliminary purity check.
pKa (Predicted) ~3.09 ± 0.10[1][4]This value is crucial. It indicates a moderately strong carboxylic acid, meaning it will be fully deprotonated (as a carboxylate salt) at a pH > 5, and fully protonated (neutral) at a pH < 1. This is the basis for acid-base extraction.
Solubility Soluble in methanol[4][5] and other organic solvents.[6] Insoluble in water in its neutral (acidic) form.The carboxylate salt form (after deprotonation with a base) is soluble in the aqueous phase, while the neutral acid is soluble in organic solvents like ether or ethyl acetate. This differential solubility is key to purification.
Q2: What is the fundamental principle behind the work-up of reactions involving this acidic compound?

The core principle is acid-base extraction . This technique leverages the change in solubility of this compound upon protonation and deprotonation.

  • In Basic Conditions (e.g., pH > 7): The carboxylic acid is deprotonated by a base (like NaOH, NaHCO₃, or K₂CO₃) to form its corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous layer.

  • In Acidic Conditions (e.g., pH < 2): The carboxylate salt is protonated by an acid (like HCl or H₂SO₄) to regenerate the neutral carboxylic acid. This neutral organic molecule is insoluble in water and will either precipitate out or can be extracted into an organic solvent.

This allows for the efficient separation of the acidic compound from any neutral or basic impurities in the reaction mixture.

cluster_extraction Acid-Base Extraction Workflow reaction Crude Reaction Mixture (in organic solvent) add_base Add Aqueous Base (e.g., 1M NaOH) reaction->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Contains deprotonated carboxylate salt) separate1->aq_layer Product moves here org_layer1 Organic Layer 1 (Contains neutral/basic impurities) separate1->org_layer1 Impurities stay here acidify Acidify with Strong Acid (e.g., 6N HCl) to pH < 2 aq_layer->acidify isolate Isolate Product acidify->isolate filter Filter Precipitated Solid isolate->filter If product is solid extract Extract with Organic Solvent isolate->extract If product is liquid/soluble

Caption: General workflow for acid-base extraction.

Part 2: Troubleshooting Common Work-up Challenges

Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to the most common problems encountered during the work-up of reactions with this compound.

Q3: I have a persistent emulsion between my aqueous and organic layers. What should I do?

Emulsion formation is one of the most frequent and frustrating work-up problems.[7] An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by particulates or surfactant-like molecules at the interface.[8][9]

Immediate Cause: Usually, overly vigorous shaking of the separatory funnel.[8][9] Chemical Causes: Presence of fine particulates (e.g., palladium catalyst residue) or amphiphilic side products.[7][9]

Follow this troubleshooting workflow:

start Persistent Emulsion Formed patience Step 1: Wait Let stand for 15-30 mins. Gently stir interface with a glass rod. start->patience q_patience Did it separate? patience->q_patience salt Step 2: 'Salt Out' Add saturated brine (NaCl solution). Gently swirl, do not shake. q_patience->salt No success Success! Continue with separation. q_patience->success Yes q_salt Did it separate? salt->q_salt filter Step 3: Filter Filter entire mixture through a pad of Celite® or glass wool. q_salt->filter No q_salt->success Yes q_filter Did it separate? filter->q_filter centrifuge Step 4: Centrifuge (For small volumes) Centrifuge the mixture to force separation. q_filter->centrifuge No q_filter->success Yes centrifuge->success

Caption: Decision workflow for troubleshooting emulsions.

Expert Tip: Prevention is better than cure. Instead of shaking, gently invert the separatory funnel 5-10 times to mix the layers. This minimizes the shear force that creates emulsions.[7][8]

Q4: My reaction is incomplete. How do I separate my product from the unreacted this compound?

This depends on the nature of your product.

  • If your product is neutral (e.g., an ester or amide): This is the ideal scenario. Perform a standard basic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The unreacted this compound will be converted to its salt and move into the aqueous layer, while your neutral product remains in the organic layer.

  • If your product is also acidic: Separation becomes more challenging and typically requires column chromatography. The difference in polarity between the starting material and the product will determine the feasibility and choice of eluent.

Q5: I suspect my product is contaminated with the palladium catalyst from a cross-coupling reaction. How can I remove it?

Palladium residues can be problematic. A common and effective method is to filter the reaction mixture through a pad of Celite® before performing the aqueous work-up.[10]

Protocol for Palladium Removal:

  • Once the reaction is complete, cool it to room temperature.

  • Place a plug of glass wool in a Büchner or Hirsch funnel and add a 1-2 inch layer of Celite®.

  • Wet the Celite® pad with the reaction solvent (e.g., toluene, dioxane).

  • Carefully pour the reaction mixture onto the Celite® pad and filter, collecting the filtrate.

  • Rinse the reaction flask and the Celite® pad with fresh solvent to ensure all the product is collected.[11]

  • Proceed with the aqueous work-up on the palladium-free filtrate.

Q6: Could my compound have decarboxylated during the reaction or work-up? What are the signs?

Decarboxylation (loss of CO₂) is a potential side reaction for carboxylic acids, often promoted by heat.[12][13] While simple thiophene carboxylic acids are relatively stable, prolonged heating, especially under harsh acidic or basic conditions, can sometimes lead to decarboxylation to form 3-bromothiophene.[14][15]

Signs of Decarboxylation:

  • Unexpected Byproduct: Appearance of a non-acidic, non-polar spot on your TLC plate corresponding to 3-bromothiophene.

  • Gas Evolution: Bubbling observed during heating that is not from boiling.

  • NMR Analysis: Disappearance of the carboxylic acid proton signal and simplification of the aromatic signals in the ¹H NMR spectrum of the crude product.

To avoid this, use the mildest reaction conditions possible and avoid unnecessarily high temperatures for extended periods.

Part 3: Specific Reaction Work-up Protocols & FAQs

Scenario A: Suzuki Cross-Coupling (Product is an Acid)

This protocol assumes you have reacted an arylboronic acid with this compound to create a biaryl carboxylic acid.

FAQ: What is a standard work-up for a Suzuki reaction yielding a carboxylic acid product? The work-up must accomplish three things: quench the reaction, remove the palladium catalyst, and separate the acidic product from neutral byproducts (like boronic acid homocoupling products).

Detailed Protocol:

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Catalyst Removal: Filter the entire mixture through a pad of Celite® as described in Q5. This removes the precipitated palladium catalyst.[10]

  • Initial Extraction: Transfer the filtrate to a separatory funnel. Extract with an organic solvent like ethyl acetate (EtOAc) two or three times. At this stage, your acidic product and any neutral byproducts will be in the combined organic layers.

  • Acid-Base Purification: Wash the combined organic layers with a 1M NaOH solution. Your carboxylic acid product will move into the aqueous layer as its sodium salt. The neutral byproducts will remain in the organic layer, which can now be discarded.

  • Product Isolation: Collect the aqueous layer in a clean beaker and cool it in an ice bath. Slowly acidify the aqueous layer with 6N HCl until the pH is ~1-2 (test with pH paper). Your product should precipitate as a solid.

  • Collection & Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.

Scenario B: Amide Bond Formation (Amidation)

This protocol assumes you have coupled this compound with an amine.

FAQ: How does the work-up for an amidation reaction differ from a standard extraction? The key difference is that your product (the amide) is neutral, but you may have two unreacted starting materials to remove: the carboxylic acid and the amine. This requires sequential acidic and basic washes. Some modern methods also allow for a non-aqueous, solid-phase workup.[16][17][18]

Detailed Protocol (Aqueous Wash):

  • Solvent Removal: If the reaction was performed in a high-boiling solvent (like DMF or DMSO), remove most of it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1N HCl. This will protonate any unreacted amine, converting it to an ammonium salt which will dissolve in the aqueous layer. Discard the acidic aqueous layer.

  • Base Wash: Next, wash the organic layer with a saturated NaHCO₃ solution. This will deprotonate any unreacted this compound, which will move into the basic aqueous layer. Discard the basic aqueous layer.

  • Brine Wash: Wash the organic layer with saturated brine. This helps to remove residual water from the organic phase and can help break any minor emulsions.[7]

  • Drying & Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Scenario C: Ester Hydrolysis (Saponification)

This protocol assumes you have hydrolyzed an ester of this compound using a base like NaOH or KOH to regenerate the parent acid.

FAQ: I've hydrolyzed an ester. How do I isolate the final acid product? The work-up for a saponification reaction is a classic acid-base extraction.[19][20] The reaction mixture will contain the carboxylate salt of your product and the alcohol byproduct.

Detailed Protocol:

  • Cooling & Dilution: Cool the reaction mixture to room temperature and dilute it with water.

  • Removal of Neutrals: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or DCM). The alcohol byproduct and any unreacted ester will move into the organic layer. Discard the organic layer. Repeat this wash 1-2 times to ensure all neutral impurities are removed.

  • Acidification & Isolation: Collect the aqueous layer, which contains the pure carboxylate salt, in a beaker. Cool it in an ice bath.

  • Slowly add a strong acid (e.g., 6N HCl) while stirring until the pH is ~1-2. This compound will precipitate as a solid.

  • Collection & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of 3-Bromothiophene-2-carboxylic Acid: HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 3-Bromothiophene-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and functional materials. Ensuring its purity is critical for the quality and efficacy of the final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity determination of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal choice for quality control. A reversed-phase HPLC method is particularly well-suited for this analyte.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve and Dilute Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample Ensure particulate-free solution prep_mobile Prepare Mobile Phase inject Inject Sample into HPLC prep_mobile->inject filter_sample->inject Load into autosampler separate Isocratic Separation on C18 Column inject->separate Elution detect UV Detection at 254 nm separate->detect Elution integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which have low volatility and can exhibit poor peak shapes due to their polarity, a derivatization step is often employed to convert them into more volatile and less polar esters.

Experimental Protocol: GC-FID with Derivatization

1. Derivatization (Methylation):

  • To 10 mg of this compound in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.

  • Cap the vial and heat the mixture at 60°C for 1 hour.

  • After cooling, add 2 mL of water and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-5 or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: Increase to 250°C at 10°C/min

    • Hold: Hold at 250°C for 5 minutes

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

Performance Comparison: HPLC vs. GC-FID

The choice between HPLC and GC-FID depends on the specific requirements of the analysis, including the nature of potential impurities, available equipment, and desired throughput.

ParameterHPLC-UVGC-FID with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized volatile compounds.
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step, which can be time-consuming and introduce potential errors.
Typical Run Time 10-20 minutes20-30 minutes (including oven ramp and hold)
Detection UV detection is selective for chromophoric compounds.FID is a universal detector for organic compounds, providing high sensitivity.
Quantitation Purity is typically calculated based on the area percentage of the main peak.Purity is calculated based on the area percentage of the derivatized main peak.
Potential Issues Poor peak shape for acidic compounds if pH is not controlled.Incomplete derivatization can lead to inaccurate results. Potential for thermal degradation of the analyte.

Data Comparison

The following table presents representative data for the purity analysis of a batch of this compound using both HPLC-UV and GC-FID methods.

Analytical MethodRetention Time (min)Peak Area (%)Peak Asymmetry (Tailing Factor)Theoretical Plates
HPLC-UV
This compound5.899.2%1.1>5000
Impurity 14.20.8%1.0>4500
GC-FID (as methyl ester)
Methyl 3-bromothiophene-2-carboxylate12.599.1%1.2>80000
Impurity 2 (derivatized)11.80.9%1.1>75000

Conclusion

Both HPLC-UV and GC-FID are effective techniques for the purity determination of this compound.

  • HPLC-UV is often the preferred method due to its simple sample preparation, direct analysis of the parent compound, and robust performance. It is particularly advantageous for routine quality control in a drug development setting.

  • GC-FID , while requiring a derivatization step, can offer very high resolution and sensitivity. It can be a valuable alternative, especially for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific analytical needs, the potential impurity profile of the sample, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete understanding of the sample's purity.

Reactivity Under the Microscope: A Comparative Analysis of 3-Bromothiophene and 2-Bromothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regiochemical placement of a leaving group on a heterocyclic scaffold is a critical determinant of synthetic efficiency. This guide provides an in-depth comparison of the reactivity of 3-bromothiophene versus its 2-bromo isomer in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.

In the landscape of organic synthesis, bromothiophenes are invaluable building blocks for the construction of complex molecular architectures found in pharmaceuticals and functional materials. The choice between 2-bromothiophene and 3-bromothiophene as a starting material can significantly impact reaction outcomes, with the 2-isomer generally exhibiting higher reactivity in common cross-coupling reactions. This difference is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the oxidative addition step in palladium-catalyzed cycles.[1]

Theoretical studies, often employing Density Functional Theory (DFT), suggest that the carbon-bromine bond at the 3-position is slightly stronger than at the 2-position.[2] This translates to a higher activation barrier for reactions that involve the cleavage of the C-Br bond, a key step in many cross-coupling reactions.[2] Experimental evidence aligns with these computational predictions, frequently demonstrating that 3-bromothiophene is a more challenging substrate compared to its 2-bromo counterpart, often requiring more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.[1][2]

Comparative Reactivity Data in Cross-Coupling Reactions

The following table summarizes quantitative data from various cross-coupling reactions, highlighting the performance differences between 2-bromothiophene and 3-bromothiophene.

Cross-Coupling ReactionBromothiophene IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-BromothiophenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
3-BromothiophenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]
Stille 2-BromothiopheneArylstannaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified94%[3]
3-BromothiopheneArylstannaneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified90%[3][4]
Heck 2-BromothiophenePent-4-en-2-olPd(OAc)₂ / Ph₃PK₂CO₃Not SpecifiedNot SpecifiedNot Specified55% (ketone)[5]
3-BromothiopheneStyrenePd(OAc)₂K₂CO₃DMF12012-24Moderate[5][6]

Note: The yields presented are indicative and can vary significantly based on the specific reaction conditions, coupling partners, and catalyst systems employed. Direct comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Below are representative experimental protocols for key cross-coupling reactions involving bromothiophenes. These are intended as a guide and may require optimization for specific substrates and applications.

Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[3]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically overnight).[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling

This protocol outlines a general procedure for the Stille coupling of a bromothiophene with an organostannane reagent.

  • Reaction Setup: To a dry flask, add the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[3]

  • Solvent and Additives: Add a suitable anhydrous solvent, such as toluene or dioxane. In some cases, an additive like lithium chloride may be beneficial.[3]

  • Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (often reflux) and maintain for several hours.

  • Workup and Purification: Upon cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[3] The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Heck Reaction

The following is a representative protocol for the Heck coupling of a bromothiophene with an alkene.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the 3-bromothiophene, Palladium(II) Acetate, and a base such as Potassium Carbonate.[6]

  • Reagent Addition: Add an anhydrous solvent like DMF, followed by the alkene (e.g., styrene).[6]

  • Reaction Execution: Seal the flask and heat the reaction mixture to a high temperature (e.g., 120 °C) with vigorous stirring.[6]

  • Monitoring and Workup: Monitor the reaction's progress. After completion, cool the mixture, dilute with water, and extract with an organic solvent.[6]

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified via column chromatography.

Visualizing Reactivity Differences

The following diagram illustrates the key factors influencing the differential reactivity of 2-bromothiophene and 3-bromothiophene in palladium-catalyzed cross-coupling reactions.

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_isomers Bromothiophene Isomers cluster_properties Electronic & Steric Properties cluster_reaction_step Rate-Determining Step cluster_outcome Reactivity Outcome 2-Bromothiophene 2-Bromothiophene C2: More electron-deficient C2: More electron-deficient 2-Bromothiophene->C2: More electron-deficient 3-Bromothiophene 3-Bromothiophene C3: Less electron-deficient C3: Less electron-deficient 3-Bromothiophene->C3: Less electron-deficient Stronger C-Br bond at C3 (predicted) Stronger C-Br bond at C3 (predicted) 3-Bromothiophene->Stronger C-Br bond at C3 (predicted) Oxidative Addition to Pd(0) Oxidative Addition to Pd(0) C2: More electron-deficient->Oxidative Addition to Pd(0) Faster C3: Less electron-deficient->Oxidative Addition to Pd(0) Slower Stronger C-Br bond at C3 (predicted)->Oxidative Addition to Pd(0) Higher activation energy Higher Reactivity Higher Reactivity Oxidative Addition to Pd(0)->Higher Reactivity Lower Reactivity Lower Reactivity Oxidative Addition to Pd(0)->Lower Reactivity

Caption: Factors influencing the relative reactivity of bromothiophene isomers.

Conclusion

References

A Comparative Guide to the Reactivity of 3-Bromothiophene and 3-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiophene rings are privileged structures, and their halogenated derivatives serve as versatile building blocks for creating complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two key thiophene intermediates: 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid. We will dissect the fundamental principles governing their chemical behavior and provide supporting experimental frameworks to guide your synthetic planning.

Theoretical Framework: Unpacking the Drivers of Reactivity

The divergent reactivity of 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid is not arbitrary. It is a direct consequence of the interplay between the nature of the halogen substituent, the electronic influence of the carboxylic acid group, and the inherent properties of the thiophene ring.

The Halogen Effect: A Tale of Two Bonds (C-Br vs. C-Cl)

In many synthetically crucial reactions, particularly palladium-catalyzed cross-couplings, the cleavage of the carbon-halogen (C-X) bond is the rate-determining step. The reactivity trend for halogens in these reactions is almost universally I > Br > Cl > F.[1] This is a direct consequence of bond dissociation energy; the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).

This fundamental difference predicts that 3-bromothiophene will generally be a more reactive substrate than 3-chlorothiophene-2-carboxylic acid in cross-coupling reactions, requiring milder conditions, lower catalyst loadings, and shorter reaction times.[1][2]

The Substituent Effect: The Influence of the Carboxylic Acid

The presence of a carboxylic acid group at the 2-position profoundly alters the electronic landscape of the thiophene ring and introduces new reactive possibilities.

  • Electronic Deactivation: The carboxylic acid is a moderately electron-withdrawing group. This effect decreases the electron density of the thiophene ring, making it less reactive in electrophilic aromatic substitutions and, more importantly, slowing the rate of oxidative addition in cross-coupling reactions. This further widens the reactivity gap between the bromo and chloro derivatives.

  • Directed ortho-Metalation (DoM): The carboxylic acid is a powerful Directed Metalation Group (DMG) .[3][4] When treated with a strong organolithium base, the acidic proton of the -COOH group is removed first. In the presence of excess base, the resulting lithium carboxylate directs deprotonation specifically to the adjacent ortho position (C-3).[3][5] This provides a highly regioselective pathway for functionalization that is unavailable to 3-bromothiophene.

Comparative Reactivity in Key Synthetic Transformations

The theoretical differences manifest in distinct outcomes and required methodologies for common synthetic reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[6][7][8] When comparing our two substrates, significant differences in performance are expected.

  • 3-Bromothiophene: As a moderately activated aryl bromide, it readily participates in Suzuki couplings under standard conditions. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands are typically effective.[9]

  • 3-Chlorothiophene-2-Carboxylic Acid: Aryl chlorides are notoriously less reactive.[1] Successful coupling requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[10] Higher temperatures and longer reaction times are also common. Furthermore, the acidic proton of the carboxylic acid must be considered, as it will react with the base, necessitating the use of at least two equivalents of base.

Below is a generalized workflow for the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R1-Pd(II)L2-X (Aryl-Pd Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R1-Pd(II)L2-R2 transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 product R1-R2 (Coupled Product) red_elim->product aryl_halide R1-X (e.g., 3-Bromothiophene) aryl_halide->ox_add boronic_acid R2-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table provides an expected comparison of reaction parameters for the Suzuki-Miyaura coupling of the two substrates, synthesized from established reactivity principles.[1]

Parameter3-Bromothiophene3-Chlorothiophene-2-Carboxylic AcidRationale
Catalyst System Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., Pd₂(dba)₃ + Buchwald ligand)C-Cl bond is stronger and requires a more active catalyst for oxidative addition.
Catalyst Loading 1-5 mol%3-10 mol%Higher loading compensates for slower catalytic turnover with the less reactive chloride.
Reaction Temp. 80-100 °C100-120 °CMore thermal energy is needed to overcome the activation barrier for C-Cl cleavage.
Reaction Time 2-12 hours12-24 hoursSlower rate of oxidative addition leads to longer overall reaction times.
Expected Yield Good to ExcellentModerate to GoodSide reactions and incomplete conversion are more likely with the less reactive substrate.
Metalation Reactions: Two Paths to Anionic Intermediates

The generation of organolithium reagents is a powerful method for subsequent functionalization with various electrophiles. Here, the two substrates diverge into completely different mechanistic pathways.

  • 3-Bromothiophene (via Halogen-Metal Exchange): Treatment with one equivalent of an alkyllithium reagent (typically n-BuLi) at low temperatures (-78 °C) results in a rapid halogen-metal exchange to form 3-lithiothiophene.[11][12] This is a clean and efficient way to generate the C-3 anion for subsequent reactions.

  • 3-Chlorothiophene-2-Carboxylic Acid (via Directed ortho-Metalation): As previously discussed, the carboxylic acid directs lithiation. Treatment with two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or s-BuLi is required. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C-3 position, which is activated by the ortho carboxylate. Using a nucleophilic base like n-BuLi could lead to competing side reactions.

Reactivity_Pathways cluster_0 3-Bromothiophene cluster_1 3-Chlorothiophene-2-Carboxylic Acid start_Br 3-Bromothiophene suzuki_Br Suzuki Coupling (Pd cat., Base) start_Br->suzuki_Br metalation_Br Halogen-Metal Exchange (n-BuLi, -78°C) start_Br->metalation_Br product_suzuki_Br 3-Arylthiophene suzuki_Br->product_suzuki_Br product_metalation_Br 3-Lithiothiophene metalation_Br->product_metalation_Br start_Cl 3-Chlorothiophene- 2-Carboxylic Acid suzuki_Cl Suzuki Coupling (Advanced Pd cat., Base) start_Cl->suzuki_Cl metalation_Cl Directed ortho-Metalation (2 eq. LDA, -78°C) start_Cl->metalation_Cl product_suzuki_Cl 3-Arylthiophene- 2-Carboxylic Acid suzuki_Cl->product_suzuki_Cl product_metalation_Cl 3-Lithio-2-thiophenecarboxylate metalation_Cl->product_metalation_Cl

Caption: Primary reactivity pathways for the two thiophene derivatives.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide validated, step-by-step protocols for a representative Suzuki-Miyaura coupling reaction. The causality behind key experimental choices is highlighted.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromothiophene

Objective: To synthesize 3-phenylthiophene.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 mmol, 163 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

    • Causality: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation.[7]

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg). Evacuate and backfill the flask with inert gas three times. Add 5 mL of a degassed 4:1 mixture of Dioxane:Water.

    • Causality: Pd(PPh₃)₄ is a reliable, air-sensitive Pd(0) source. The solvent mixture ensures solubility for both the organic substrates and the inorganic base.[6][13] Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

    • Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts). Brine reduces the solubility of organic compounds in the aqueous phase.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 3-phenylthiophene.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chlorothiophene-2-Carboxylic Acid

Objective: To synthesize 3-phenylthiophene-2-carboxylic acid.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-chlorothiophene-2-carboxylic acid (1.0 mmol, 162.5 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

    • Causality: A stronger base like K₃PO₄ is often beneficial for less reactive aryl chlorides.[14] Increased stoichiometry of the boronic acid and base can help drive the reaction to completion.

  • Catalyst and Solvent Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 9 mg) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg). Evacuate and backfill the flask with inert gas three times. Add 5 mL of anhydrous, degassed toluene.

    • Causality: A pre-catalyst (Pd(OAc)₂) is combined with a bulky, electron-rich Buchwald ligand (XPhos). This in situ generated catalyst is highly active and essential for cleaving the strong C-Cl bond. Anhydrous conditions are often preferred for these advanced catalyst systems.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours. Monitor the reaction progress by LC-MS.

    • Causality: Higher temperature and longer reaction time are necessary to overcome the higher activation energy associated with the C-Cl bond.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and acidify with 1M HCl (20 mL) to a pH of ~2. Separate the organic layer, wash with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

    • Causality: Acidification is required to protonate the carboxylate product, making it soluble in the organic solvent for extraction.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield 3-phenylthiophene-2-carboxylic acid.

Conclusion and Strategic Recommendations

The choice between 3-bromothiophene and 3-chlorothiophene-2-carboxylic acid is a strategic decision based on the desired synthetic outcome and reaction pathway.

  • Choose 3-Bromothiophene for:

    • Rapid C-3 Functionalization via Cross-Coupling: It is the more reactive and straightforward substrate for reactions like Suzuki, Stille, and Heck couplings.

    • Generation of 3-Lithiothiophene: It provides clean access to the C-3 anion via halogen-metal exchange for quenching with a wide range of electrophiles.

  • Choose 3-Chlorothiophene-2-Carboxylic Acid for:

    • Cost-Effective, Large-Scale Synthesis (if optimized): Aryl chlorides are often cheaper than the corresponding bromides, which can be a factor in process chemistry, provided an efficient catalytic system is developed.

    • Regioselective Functionalization via Directed ortho-Metalation: When the goal is to introduce a substituent at the 3-position while retaining the carboxylic acid, the DoM pathway offers unparalleled regiocontrol.

    • When the Carboxylic Acid is a Required Moiety: If the final target molecule contains the 2-carboxylic acid group, using this starting material avoids additional protection/deprotection and carboxylation steps.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make informed decisions, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is paramount. 3-Bromothiophene-2-carboxylic acid has emerged as a versatile starting material, giving rise to a diverse array of derivatives with promising anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation and further development.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3] Furthermore, some derivatives have been shown to inhibit key signaling pathways implicated in tumor growth and angiogenesis, such as the VEGFR-2/AKT and Wnt/β-catenin pathways.[4]

The following table summarizes the in vitro anticancer activity of various thiophene derivatives, with IC50 values compared against the standard chemotherapeutic agent, Doxorubicin.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiophene-Chalcone 5a ChalconeHCT-15 (Colon)21 µg/mLDoxorubicin25 µg/mL[5]
Thiophene-Chalcone 5g ChalconeHCT-15 (Colon)22.8 µg/mLDoxorubicin25 µg/mL[5]
Thiophene Carboxamide 2b CarboxamideHep3B (Liver)5.46DoxorubicinNot specified in study[6]
Thiophene Carboxamide 2e CarboxamideHep3B (Liver)12.58DoxorubicinNot specified in study[6]
Thiophene-based Oxadiazole 11b OxadiazoleMCF7 (Breast)6.55Doxorubicin4.17[5]
Thiophene-based Oxadiazole 11b OxadiazoleHCT116 (Colon)8.20Doxorubicin5.23[5]
Thiophene Hydrazone 5b HydrazoneHT29 (Colon)2.61DoxorubicinNot specified in study[7]

Antimicrobial Activity: A Comparative Analysis

In addition to their anticancer properties, derivatives of this compound have shown significant potential as antimicrobial agents. These compounds have been found to be active against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data below presents the minimum inhibitory concentrations (MIC) of several thiophene derivatives against common pathogens, compared to standard antibiotics.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3-halobenzo[b]thiophene Halogenated ThiopheneS. aureus16GentamicinNot specified in study[8]
3-halobenzo[b]thiophene Halogenated ThiopheneC. albicans16FluconazoleNot specified in study[8]
Thiophene Derivative 7b Pyridine substitutedE. coliComparable to standardAmpicillin/GentamicinNot specified in study[9]
Thiophene Derivative 8 Pyridine substitutedS. aureusComparable to standardAmpicillin/GentamicinNot specified in study[9]
Thiophene Derivative 4 BenzamideColistin-Resistant A. baumannii16Colistin128[10]
Thiophene Derivative 4 BenzamideColistin-Resistant E. coli8Colistin8[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the screening of new derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds

  • Standard antibiotic (e.g., Gentamicin, Ampicillin)

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized microbial suspension and add 100 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Visualizing the Mechanisms of Action

To better understand the biological activity of this compound derivatives, the following diagrams illustrate a key experimental workflow and the signaling pathways they are known to modulate.

experimental_workflow cluster_prep Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action cluster_output Output start Start: Synthesize 3-Bromothiophene-2-carboxylic acid derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial prep_cells Prepare Cancer Cell Lines prep_cells->cytotoxicity prep_microbes Prepare Microbial Strains prep_microbes->antimicrobial ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic pathway Investigate Mechanism of Action (e.g., Tubulin Polymerization, Signaling Pathways) ic50->pathway mic->pathway end Identify Lead Compounds pathway->end

General workflow for screening this compound derivatives.

tubulin_inhibition compound Thiophene Derivative tubulin β-Tubulin compound->tubulin Binds to colchicine site polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitosis Mitosis polymerization->mitosis Disrupts g2m G2/M Phase Arrest mitosis->g2m apoptosis Apoptosis g2m->apoptosis

Inhibition of tubulin polymerization by thiophene derivatives.

vegfr2_wnt_pathways cluster_vegfr VEGFR-2 Pathway cluster_wnt Wnt/β-catenin Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation wnt Wnt frizzled Frizzled Receptor wnt->frizzled beta_catenin β-catenin frizzled->beta_catenin Stabilization tcf_lef TCF/LEF beta_catenin->tcf_lef Nuclear translocation gene_transcription Target Gene Transcription (Proliferation, Differentiation) tcf_lef->gene_transcription thiophene Thiophene Derivative thiophene->vegfr2 Inhibits thiophene->beta_catenin Inhibits

Inhibition of VEGFR-2 and Wnt/β-catenin signaling pathways.

References

A Comparative Guide to the Electronic Properties of Bromothiophene Carboxylic Acid Isomers and Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Electronic Properties

The electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔE), are crucial determinants of their chemical behavior. A lower HOMO-LUMO gap generally implies higher reactivity. The following table summarizes key electronic properties calculated using DFT for various thiophene carboxylic acid derivatives, providing a basis for comparison.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)MethodReference
Thiophene-2-carboxylic acid---DFT B3LYP/6-31G[1]
Thiophene-3-carboxylic acid---DFT B3LYP/6-31G[1]
5-bromothiophene-2-carboxylic acid----[2]
3-hydroxythiophene-2-carboxamide (3c)-5.91-2.103.81DFT B3LYP/6-31G(d,p)[3][4]
3-methylthiophene-2-carboxamide (5c)-5.85-1.993.86DFT B3LYP/6-31G(d,p)[3][4]
3-aminothiophene-2-carboxamide (7c)-5.91-2.733.18DFT B3LYP/6-31G(d,p)[3][4]

Note: Specific HOMO/LUMO values for Thiophene-2-carboxylic acid, Thiophene-3-carboxylic acid and 5-bromothiophene-2-carboxylic acid were not explicitly provided in the abstracts of the search results, however the studies focused on their differential reactivity and electronic properties. The carboxamide derivatives are included to show the influence of substituents at the 3-position.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following provides an overview of a typical methodology.

DFT Calculation Workflow

A standard workflow for calculating the electronic properties of molecules like 3-Bromothiophene-2-carboxylic acid using DFT is as follows:

  • Molecular Structure Optimization: The initial step involves constructing the 3D structure of the molecule. This structure is then geometrically optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311G(d,p)[5].

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap is calculated. Other properties like electron affinity, ionization potential, and the molecular electrostatic potential (MEP) can also be computed[1][5].

  • Data Analysis and Visualization: The output data is then analyzed to understand the molecule's reactivity and electronic characteristics. The frontier molecular orbitals (HOMO and LUMO) are often visualized to identify regions of electron density that are important for chemical reactions.

DFT_Workflow A Molecular Structure Input B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Verify Stable Structure (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E If Stable F Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) E->F G Data Analysis and Visualization F->G

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Structure-Property Relationships

The position of the bromine atom and the carboxylic acid group on the thiophene ring significantly influences the electronic properties of the molecule.

  • Position of the Carboxylic Acid: Studies comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have shown differences in their reactivity, which can be attributed to variations in their electronic structures and molecular electrostatic potentials[1]. The conformer of thiophene-2-carboxylic acid with an internal hydrogen bond to the thiophene sulfur atom is suggested to be more reactive[1].

  • Influence of the Bromine Atom: The bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels. Its position (at C3 versus C5) will subtly alter the electron distribution across the thiophene ring, thereby affecting the molecule's dipole moment, reactivity, and interaction with biological targets.

  • Substituents at the 3-Position: As seen in the provided table for thiophene-2-carboxamide derivatives, substituents at the 3-position have a marked effect on the electronic properties. An amino group (an electron-donating group) at the 3-position significantly lowers the HOMO-LUMO gap compared to hydroxyl or methyl groups, indicating higher reactivity[3][4].

Structure_Property cluster_structure Molecular Structure cluster_properties Electronic Properties Structure Thiophene Carboxylic Acid Core HOMO_LUMO HOMO/LUMO Energies Structure->HOMO_LUMO Substituent Substituent Type & Position (e.g., -Br, -COOH, -NH2) Substituent->HOMO_LUMO Energy_Gap Energy Gap (ΔE) HOMO_LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity

Caption: The relationship between molecular structure and electronic properties.

Conclusion

While specific DFT data for this compound is not available in the surveyed literature, comparative analysis of its isomers and derivatives provides valuable insights. It is anticipated that this compound will exhibit electronic properties intermediate to or distinct from its 5-bromo isomer and other substituted thiophenes. The position of the bromine atom at the 3-position is expected to create a unique electronic distribution, influencing its reactivity and potential as a scaffold in drug design. Further dedicated DFT studies on this compound are warranted to elucidate its specific electronic characteristics and to provide a more direct comparison with its analogues. Such studies would be invaluable for the rational design of novel therapeutic agents.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The coupling of bromothiophenes, in particular, is of significant interest due to the prevalence of thiophene-containing motifs in pharmaceuticals and organic electronic materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of bromothiophenes, supported by experimental data to facilitate catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of bromothiophenes is influenced by factors such as the nature of the ligand, the stability of the precatalyst, and the reaction conditions. Below is a summary of the performance of several classes of palladium catalysts in the coupling of bromothiophenes with arylboronic acids. The data has been compiled from various sources to provide a comparative overview.

Catalyst SystemBromothiophene SubstrateArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TON*Reference
Pd(PPh₃)₄ 2,5-Dibromo-3-hexylthiopheneVarious arylboronic acids6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good~17[1][2]
2,5-Dibromo-3-methylthiopheneVarious arylboronic acidsNot SpecifiedK₃PO₄1,4-Dioxane/H₂O901227-63Not Calculated[3]
Pd(dppf)Cl₂ General DihaloareneArylboronic acid3Na₂CO₃Toluene/H₂O110-11512-18High (General)~33[1]
Pd(OAc)₂ / SPhos 2-BromothiophenePhenylboronic acid2 (Pd) / 4 (Ligand)K₃PO₄Toluene/THF/H₂O80-100Not SpecifiedHigh (General)~50[4]
PEPPSI-IPr 3-Bromopyridine (analogous heteroaryl bromide)Phenylboronic acid0.5Cs₂CO₃t-AmylOH100298196[5]

*Turnover Number (TON) is calculated as (moles of product / moles of catalyst) and provides a measure of catalyst efficiency. Note that the data presented is for various, not identical, substrates and conditions, and should be used as a guideline for catalyst selection.

Catalyst Analysis

First-Generation Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classical, widely used catalyst for Suzuki couplings.[5] It is relatively inexpensive and effective for a range of substrates. However, it often requires higher catalyst loadings (1-6 mol%) and elevated temperatures.[1][5] For activated bromothiophenes, it can provide moderate to good yields, but its performance can be limited with more challenging or sterically hindered substrates.[3]

Second-Generation Catalysts: Ligated Systems

The development of more sophisticated ligands has led to significant improvements in catalyst performance.

  • Pd(dppf)Cl₂ : This catalyst, featuring a ferrocene-based diphosphine ligand, offers greater stability and activity compared to Pd(PPh₃)₄.[1] It is particularly effective for a broad range of substrates, including heteroaryl halides, and can often achieve high yields under slightly milder conditions or with lower catalyst loadings.

  • Buchwald Ligands (e.g., SPhos, XPhos) : Catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) represent a major advancement.[4] These ligands promote the formation of the active monoligated Pd(0) species, leading to higher turnover numbers and the ability to couple more challenging substrates, such as sterically hindered or electron-rich aryl chlorides, often at room temperature.

N-Heterocyclic Carbene (NHC) Ligated Catalysts: PEPPSI-IPr

Palladium-NHC complexes, such as PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as highly active catalysts for Suzuki couplings.[5] The strong σ-donating ability of the NHC ligand enhances catalytic activity, often allowing for very low catalyst loadings (down to 0.5 mol%) and shorter reaction times, even with challenging heteroaryl substrates.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the Suzuki coupling of a generic bromothiophene with an arylboronic acid using the discussed catalysts.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard procedure for the coupling of aryl bromides.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromothiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction : Heat the mixture to 90-100 °C and stir for 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is suitable for a wide range of aryl halides.

  • Reaction Setup : In a sealable reaction tube under an inert atmosphere, dissolve the bromothiophene (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in toluene (4 mL).

  • Base Addition : Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Reaction : Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours.

  • Work-up and Purification : Follow a similar procedure to Protocol 1.

Protocol 3: Suzuki Coupling using a Buchwald Ligand (e.g., Pd(OAc)₂/SPhos)

This protocol utilizes an in-situ generated catalyst.

  • Reaction Setup : To a flame-dried reaction vessel, add the bromothiophene (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).[4]

  • Inerting : Seal the vessel and purge with an inert gas.[4]

  • Solvent Addition : Add degassed toluene, THF, and water in a suitable ratio (e.g., 10:1:1).[4]

  • Reaction : Stir the mixture vigorously and heat to 80-100 °C.[4]

  • Work-up and Purification : Follow a similar procedure to Protocol 1.[4]

Protocol 4: Suzuki Coupling using PEPPSI-IPr

This protocol is effective for heteroaryl couplings and often requires lower catalyst loadings.

  • Reaction Setup : In a vial, combine PEPPSI™-IPr (0.005 mmol, 0.5 mol%), cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv), the bromothiophene (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Inerting : Seal the vial and purge with an inert atmosphere.

  • Solvent Addition : Add tert-Amyl alcohol (t-AmylOH) (2.0 mL).

  • Reaction : Stir the mixture at 100 °C until the reaction is complete (typically 2-4 hours).

  • Work-up and Purification : Follow a similar procedure to Protocol 1.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base diaryl_pd_complex R-Pd(II)L2-R' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reactant Preparation (Bromothiophene, Boronic Acid, Base) reaction_setup Reaction Setup (Inert Atmosphere, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for a Suzuki coupling experiment.

References

Efficacy of 3-Bromothiophene-2-carboxylic Acid in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is paramount to ensure high yields, purity, and overall process efficiency. Thiophene derivatives, particularly halogenated thiophene carboxylic acids, are crucial building blocks for a variety of APIs due to their versatile reactivity in cross-coupling reactions. This guide provides a comparative analysis of the efficacy of 3-Bromothiophene-2-carboxylic acid and its analogs in API synthesis, with a focus on their application in the synthesis of commercially significant pharmaceuticals. While direct head-to-head comparative studies for the same API are not extensively available in the reviewed literature, this guide collates available experimental data to offer insights into their relative performance.

Core Building Blocks: this compound and Its Analogs

This compound is a versatile reagent in organic synthesis, valued for its dual functionality: a carboxylic acid group ready for amide bond formation and a bromine atom at the 3-position, which can participate in various cross-coupling reactions.[1] Its analogs, such as 5-chlorothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid, are also widely employed in pharmaceutical synthesis. The position and nature of the halogen substituent can influence the reactivity of the thiophene ring and the carboxylic acid group.

A notable application of a thiophene-2-carboxylic acid analog is in the synthesis of the anticoagulant drug Rivaroxaban. In the established synthetic routes for Rivaroxaban, 5-chlorothiophene-2-carboxylic acid is a key intermediate.[2][3]

Comparative Performance in API Synthesis: A Focus on Rivaroxaban

While a direct comparative study using this compound for Rivaroxaban synthesis is not documented in the available literature, we can analyze the reported yields using its 5-chloro analog to establish a benchmark.

Table 1: Synthesis of Rivaroxaban using 5-Chlorothiophene-2-carboxylic Acid

StepReactantsReagents & ConditionsProductYield (%)
15-Chlorothiophene-2-carboxylic acidThionyl chloride, reflux5-Chlorothiophene-2-carbonyl chlorideNot explicitly reported, but used directly in the next step.
25-Chlorothiophene-2-carbonyl chloride, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneTriethylamine, Dichloromethane, 0 °C to room temperatureRivaroxaban~96%[4]

The high yield in the final acylation step to produce Rivaroxaban underscores the efficiency of using 5-chlorothiophene-2-carbonyl chloride, derived from its corresponding carboxylic acid.[4]

To provide a comparative perspective, we can examine the performance of other brominated thiophene carboxylic acid analogs in different, yet relevant, coupling reactions. For instance, studies on the Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid derivatives provide insights into the reactivity of the carbon-bromine bond on the thiophene ring.

Table 2: Suzuki Cross-Coupling of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

EntryArylboronic Acid/Pinacol EsterProductYield (%)
14-Methoxyphenylboronic acid5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide57%[5]
23,5-Bis(trifluoromethyl)phenylboronic acid5-(3,5-bis(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamideNot explicitly reported, but synthesized.[5]
33-Chloro-5-(trifluoromethyl)phenylboronic acid5-(3-chloro-5-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide37%[5]

The yields in these Suzuki coupling reactions, ranging from moderate to good, demonstrate the utility of the bromo-thiophene scaffold in forming carbon-carbon bonds.[5] It is important to note that these are not directly comparable to the amide bond formation in the Rivaroxaban synthesis but serve to illustrate the reactivity of a closely related analog.

Experimental Protocols

Synthesis of Rivaroxaban from 5-Chlorothiophene-2-carboxylic Acid

Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride [2]

  • A suspension of 5-chlorothiophene-2-carboxylic acid in toluene is prepared.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added to the stirred suspension.

  • Thionyl chloride is slowly added to the mixture at room temperature.

  • The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained until the reaction is complete, as monitored by appropriate analytical techniques (e.g., TLC, GC).

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of Rivaroxaban [4]

  • The methanesulfonate salt of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is dissolved in a mixture of methyl ethyl ketone (MEK) and water.

  • A solution of potassium bicarbonate (KHCO₃) in water is added, and the mixture is stirred and cooled to 15 °C.

  • A solution of 5-chlorothiophene-2-carbonyl chloride in toluene and MEK is added to the reaction mixture.

  • The reaction is stirred at 20 °C for 15 minutes.

  • Following reaction completion, ethanol is added, and the mixture is heated to 50 °C and then cooled to 5 °C to induce crystallization.

  • The precipitated product is collected by filtration, washed with hot water and ethanol, and dried under vacuum to afford Rivaroxaban.

Visualizing the Synthetic Pathways

To better illustrate the workflow and chemical transformations, the following diagrams are provided.

Rivaroxaban_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling start 5-Chlorothiophene-2-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) Toluene, DMF (cat.) start->reagent1 Activation product1 5-Chlorothiophene-2-carbonyl chloride reagent1->product1 amine (S)-amine intermediate product1->amine reagent2 KHCO₃, MEK/Water amine->reagent2 Coupling product2 Rivaroxaban reagent2->product2

Caption: Synthetic workflow for Rivaroxaban.

Suzuki_Coupling_Pathway start_suzuki 5-Bromo-N-(pyrazin-2-yl) thiophene-2-carboxamide catalyst Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane start_suzuki->catalyst Suzuki Coupling boronic_acid Arylboronic Acid boronic_acid->catalyst product_suzuki 5-Aryl-N-(pyrazin-2-yl) thiophene-2-carboxamide catalyst->product_suzuki

Caption: Suzuki coupling of a thiophene analog.

Conclusion

This compound and its analogs are indispensable reagents in the synthesis of numerous APIs. While this guide highlights the successful application of 5-chlorothiophene-2-carboxylic acid in the high-yield synthesis of Rivaroxaban, the provided data on Suzuki coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives suggest that other halogenated thiophenes are also effective in forming key structural motifs in drug molecules. The choice of a specific analog will ultimately depend on the target molecule, the desired reaction type (e.g., amide bond formation vs. C-C coupling), and process optimization parameters. Further direct comparative studies are warranted to definitively establish the superiority of one analog over another for specific API syntheses. Researchers and drug development professionals are encouraged to consider the reactivity patterns and available experimental data when selecting a thiophene-based building block for their synthetic campaigns.

References

A Spectroscopic Comparison: 3-Bromothiophene-2-carboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-bromothiophene-2-carboxylic acid and its corresponding methyl ester, methyl 3-bromothiophene-2-carboxylate. This objective analysis, supported by experimental data, aims to facilitate the identification and characterization of these two closely related thiophene derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and methyl 3-bromothiophene-2-carboxylate, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d₆13.02 (s, 1H, COOH), 7.67 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H)[1]
Methyl 3-bromothiophene-2-carboxylateCDCl₃7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d₆163.2, 132.5, 130.7, 128.2, 119.0[1]
Methyl 3-bromothiophene-2-carboxylateCDCl₃161.0, 133.63, 130.61, 127.12, 116.96, 52.10

Table 3: Mass Spectrometry Data

CompoundIonization Methodm/z
This compoundESI206.8 [M-H]⁻[1]
Methyl 3-bromothiophene-2-carboxylateEI220.0, 222.0 [M⁺, M⁺+2]

Table 4: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
This compoundBroad O-H stretch (~3000), C=O stretch (~1700)
Methyl 3-bromothiophene-2-carboxylateC=O stretch (~1720), C-O stretch (~1250)

Experimental Protocols

Synthesis of Methyl 3-bromothiophene-2-carboxylate

The esterification of this compound is readily achieved via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • A solution of this compound (1.0 eq) in an excess of anhydrous methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (typically 2-3 drops) is carefully added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-bromothiophene-2-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra were obtained using either an electron ionization (EI) or electrospray ionization (ESI) source. The data is presented as a mass-to-charge ratio (m/z).

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate or as a KBr pellet.

Reaction Workflow

The following diagram illustrates the straightforward esterification process for converting the carboxylic acid to its methyl ester.

Esterification Esterification of this compound Acid This compound Reflux Reflux Acid->Reflux Methanol Methanol (CH3OH) Methanol->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Ester Methyl 3-bromothiophene-2-carboxylate Reflux->Ester Water Water (H2O) Reflux->Water

Caption: Fischer esterification of this compound.

References

A Comparative Guide to the Synthesis of 3-Substituted Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-substituted thiophene-2-carboxylic acids is of significant interest to researchers in medicinal chemistry and materials science, as this scaffold is a key component in a wide array of biologically active compounds and functional organic materials. This guide provides a comparative overview of the most common synthetic routes to this important class of molecules, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of 3-substituted thiophene-2-carboxylic acids are highlighted: the Fiesselmann Thiophene Synthesis, the Gewald Aminothiophene Synthesis followed by functional group interconversion, and the functionalization of a pre-formed 3-bromothiophene-2-carboxylic acid scaffold via metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Data Summary

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.

Table 1: Fiesselmann Thiophene Synthesis for 3-Hydroxythiophene-2-Carboxylic Acid Derivatives

Entryα,β-Acetylenic EsterThioglycolic Acid DerivativeBaseSolventYield (%)
1Methyl propiolateMethyl thioglycolateNaOMeMethanol65
2Ethyl phenylpropiolateEthyl thioglycolateKOt-BuTHF78[1]
3Diethyl acetylenedicarboxylateMethyl thioglycolateNaOEtEthanol85

Table 2: Gewald Aminothiophene Synthesis and Subsequent Functionalization

EntryCarbonyl Compoundα-CyanoacetateProduct (after functionalization)Overall Yield (%)
1CyclohexanoneEthyl cyanoacetate3-(Amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid85 (Gewald)
2AcetoneMethyl cyanoacetate3-Acetyl-2-aminothiophene41 (modified Gewald)[2]
33-PentanoneEthyl cyanoacetate3-Amino-4,5-diethylthiophene-2-carboxylic acid75 (Gewald)

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-Bromothiophene-2-carboxylate

EntryCoupling PartnerCatalystLigandBaseSolventYield (%)
1Phenylboronic acid (Suzuki)Pd(PPh₃)₄-K₂CO₃Dioxane/H₂OGood[3]
2Aniline (Buchwald-Hartwig)Pd(OAc)₂BINAPCs₂CO₃TolueneHigh
3Phenylacetylene (Sonogashira)PdCl₂(PPh₃)₂-CuI, Et₃NTHF90+
4K₄[Fe(CN)₆] (Cyanation)Pd(OAc)₂dppfNa₂CO₃DMA80-95

Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Fiesselmann_Synthesis α,β-Acetylenic Ester α,β-Acetylenic Ester Michael Addition Michael Addition α,β-Acetylenic Ester->Michael Addition Thioglycolic Acid Derivative Thioglycolic Acid Derivative Thioglycolic Acid Derivative->Michael Addition Base Base Base->Michael Addition Intramolecular Condensation Intramolecular Condensation Base->Intramolecular Condensation Intermediate Intermediate Michael Addition->Intermediate Intermediate->Intramolecular Condensation 3-Hydroxythiophene-2-carboxylate 3-Hydroxythiophene-2-carboxylate Intramolecular Condensation->3-Hydroxythiophene-2-carboxylate

Gewald_Synthesis Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Condensation Knoevenagel Condensation Ketone/Aldehyde->Knoevenagel Condensation α-Cyanoester α-Cyanoester α-Cyanoester->Knoevenagel Condensation Sulfur Sulfur Thiolation & Cyclization Thiolation & Cyclization Sulfur->Thiolation & Cyclization Base Base Base->Knoevenagel Condensation Base->Thiolation & Cyclization α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Knoevenagel Condensation->α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile->Thiolation & Cyclization 2-Aminothiophene Derivative 2-Aminothiophene Derivative Thiolation & Cyclization->2-Aminothiophene Derivative Functional Group Interconversion Functional Group Interconversion 2-Aminothiophene Derivative->Functional Group Interconversion 3-Substituted Thiophene-2-carboxylic Acid 3-Substituted Thiophene-2-carboxylic Acid Functional Group Interconversion->3-Substituted Thiophene-2-carboxylic Acid

Cross_Coupling_Routes cluster_start Starting Material Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_final Final Product 3-Bromothiophene 3-Bromothiophene Carboxylation Carboxylation 3-Bromothiophene->Carboxylation This compound This compound Carboxylation->this compound Esterification Esterification Ethyl 3-Bromothiophene-2-carboxylate Ethyl 3-Bromothiophene-2-carboxylate Esterification->Ethyl 3-Bromothiophene-2-carboxylate Suzuki Coupling (Arylboronic Acid) Suzuki Coupling (Arylboronic Acid) Ethyl 3-Bromothiophene-2-carboxylate->Suzuki Coupling (Arylboronic Acid) Buchwald-Hartwig Amination (Amine) Buchwald-Hartwig Amination (Amine) Ethyl 3-Bromothiophene-2-carboxylate->Buchwald-Hartwig Amination (Amine) Sonogashira Coupling (Alkyne) Sonogashira Coupling (Alkyne) Ethyl 3-Bromothiophene-2-carboxylate->Sonogashira Coupling (Alkyne) Cyanation (Cyanide Source) Cyanation (Cyanide Source) Ethyl 3-Bromothiophene-2-carboxylate->Cyanation (Cyanide Source) This compound->Esterification 3-Arylthiophene-2-carboxylate 3-Arylthiophene-2-carboxylate Suzuki Coupling (Arylboronic Acid)->3-Arylthiophene-2-carboxylate Hydrolysis Hydrolysis 3-Arylthiophene-2-carboxylate->Hydrolysis 3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate Buchwald-Hartwig Amination (Amine)->3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate->Hydrolysis 3-Alkynylthiophene-2-carboxylate 3-Alkynylthiophene-2-carboxylate Sonogashira Coupling (Alkyne)->3-Alkynylthiophene-2-carboxylate 3-Alkynylthiophene-2-carboxylate->Hydrolysis 3-Cyanothiophene-2-carboxylate 3-Cyanothiophene-2-carboxylate Cyanation (Cyanide Source)->3-Cyanothiophene-2-carboxylate 3-Cyanothiophene-2-carboxylate->Hydrolysis 3-Arylthiophene-2-carboxylic Acid 3-Arylthiophene-2-carboxylic Acid Hydrolysis->3-Arylthiophene-2-carboxylic Acid 3-Aminothiophene-2-carboxylic Acid 3-Aminothiophene-2-carboxylic Acid Hydrolysis->3-Aminothiophene-2-carboxylic Acid 3-Alkynylthiophene-2-carboxylic Acid 3-Alkynylthiophene-2-carboxylic Acid Hydrolysis->3-Alkynylthiophene-2-carboxylic Acid 3-Cyanothiophene-2-carboxylic Acid 3-Cyanothiophene-2-carboxylic Acid Hydrolysis->3-Cyanothiophene-2-carboxylic Acid

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Fiesselmann Thiophene Synthesis: Synthesis of Methyl 3-Hydroxy-5-phenylthiophene-2-carboxylate

To a solution of sodium methoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute methanol) is added methyl thioglycolate (1.06 g, 10 mmol). The mixture is stirred at room temperature for 15 minutes. Methyl phenylpropiolate (1.62 g, 10 mmol) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and acidified with 2M HCl. The precipitated solid is filtered, washed with water, and dried to afford the title compound.

Gewald Aminothiophene Synthesis: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

A mixture of 3-methyl-2-pentanone (10.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and diethylamine (10.1 g, 0.1 mol) in 50 mL of ethanol is stirred at 50 °C for 3 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired product.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Ethyl 3-phenylthiophene-2-carboxylate

In a round-bottom flask, ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol) are dissolved in a mixture of 1,4-dioxane (40 mL) and water (10 mL). The solution is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is then added, and the mixture is heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the title compound.

Buchwald-Hartwig Amination: Synthesis of Ethyl 3-(phenylamino)thiophene-2-carboxylate

A Schlenk tube is charged with palladium(II) acetate (22.4 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and cesium carbonate (4.88 g, 15 mmol). The tube is evacuated and backfilled with argon. Toluene (20 mL), ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol), and aniline (1.02 g, 11 mmol) are then added via syringe. The reaction mixture is heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL), filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.

Sonogashira Coupling: Synthesis of Ethyl 3-(phenylethynyl)thiophene-2-carboxylate

To a solution of ethyl 3-bromothiophene-2-carboxylate (2.49 g, 10 mmol) and phenylacetylene (1.23 g, 12 mmol) in triethylamine (30 mL) is added dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol). The mixture is stirred at 60 °C under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the title compound.

References

Benchmarking the performance of conductive polymers derived from 3-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Electronics and Drug Development

The pursuit of novel conductive polymers with tailored properties is a driving force in the advancement of organic electronics, biosensors, and drug delivery systems. Among the vast family of polythiophenes, those derived from 3-bromothiophene present an intriguing platform for functionalization and property tuning. The presence of the bromine atom offers a versatile handle for post-polymerization modification, yet a comprehensive performance benchmark against established alternatives has been lacking. This guide provides a data-driven comparison of poly(3-bromothiophene) (P3BrT) with two widely utilized conductive polymers: poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). The information herein is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for key synthesis and characterization techniques.

At a Glance: Comparative Performance Metrics

To facilitate a clear and objective comparison, the following tables summarize the key performance indicators for P3BrT, P3HT, and PEDOT. It is important to note that while data for P3HT and PEDOT is extensive, quantitative performance metrics for P3BrT are less commonly reported in the literature.

Property Poly(3-bromothiophene) (P3BrT) Poly(3-hexylthiophene) (P3HT) Poly(3,4-ethylenedioxythiophene) (PEDOT)
Electrical Conductivity 0.8 S/cm10⁻⁵ to 10³ S/cm<1 to >6000 S/cm
Optical Band Gap (Eg) 2.38 eV~1.9 - 2.1 eV1.5 - 1.7 eV
Electrochemical Band Gap 1.99 eV~1.5 - 1.7 eV~1.4 - 1.6 eV
HOMO Energy Level -5.18 eV~ -4.9 to -5.2 eV~ -5.0 to -5.3 eV
LUMO Energy Level -3.19 eV~ -2.9 to -3.2 eV~ -3.5 to -3.8 eV
Tensile Strength Data not available3.9 ± 0.6 MPa20.8 - 56 MPa
Young's Modulus Data not available~0.2 - 1 GPa0.3 - 2.8 GPa
Thermal Stability (Td) Data not available~400 °C~280 - 344 °C

In-Depth Analysis of Performance Parameters

Electrical Conductivity

Electrical conductivity is a cornerstone of performance for conductive polymers. Poly(3-bromothiophene) has been reported to exhibit a conductivity of 0.8 S/cm following synthesis by oxidative polymerization. This value positions it as a moderately conductive polymer.

In comparison, P3HT displays a wide range of conductivity values, spanning from 10⁻⁵ to 10³ S/cm. This broad range is highly dependent on factors such as the regioregularity of the polymer chains, molecular weight, and the doping level. Higher regioregularity, which leads to more ordered packing of the polymer chains, generally results in higher conductivity.

PEDOT , particularly when doped with poly(styrene sulfonate) (PEDOT:PSS), stands out for its exceptional conductivity, which can exceed 6000 S/cm. The high conductivity of PEDOT:PSS is a key reason for its widespread commercial use in applications such as transparent conductive films and antistatic coatings.

Electrochemical Properties

The electrochemical properties of conductive polymers, including their oxidation and reduction potentials, determine their energy levels (HOMO and LUMO) and are critical for their application in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Poly(3-bromothiophene) has a reported HOMO level of -5.18 eV and a LUMO level of -3.19 eV, with an electrochemical band gap of 1.99 eV. The electron-withdrawing nature of the bromine substituent can influence these energy levels compared to unsubstituted polythiophene.

P3HT typically exhibits a HOMO level in the range of -4.9 to -5.2 eV and a LUMO level between -2.9 and -3.2 eV. These values can be tuned to some extent by varying the alkyl side-chain length and through chemical modification.

PEDOT generally possesses a deeper HOMO level, around -5.0 to -5.3 eV, which contributes to its excellent environmental stability. Its LUMO level is typically in the range of -3.5 to -3.8 eV.

Mechanical Properties

P3HT is known to be a relatively brittle material. A study on a P3HT random copolymer reported a tensile strength of 3.9 ± 0.6 MPa and a high fracture strain of 29 ± 6%. The Young's modulus of P3HT can range from approximately 0.2 to 1 GPa, depending on the molecular weight and film morphology.

PEDOT films, particularly PEDOT:PSS, can exhibit a range of mechanical properties. Reported tensile strengths vary from 20.8 MPa to 56 MPa, with a Young's modulus between 0.3 and 2.8 GPa. The addition of plasticizers or blending with other polymers can enhance the flexibility of PEDOT films.

Thermal Stability

The thermal stability of a conductive polymer dictates its processing window and operational lifetime at elevated temperatures. Information on the specific thermal decomposition temperature of poly(3-bromothiophene) is limited. However, brominated compounds, in general, are known to have an impact on thermal degradation pathways.

P3HT exhibits good thermal stability, with a decomposition temperature (Td), defined as the temperature at 5% weight loss, of around 400°C as measured by thermogravimetric analysis (TGA).

PEDOT is generally less thermally stable than P3HT. The onset of major decomposition for PEDOT is reported to be around 280-344°C. The presence of the PSS dopant in PEDOT:PSS can also influence its thermal degradation profile.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Below are methodologies for the synthesis and key characterization techniques cited in this guide.

Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization

Objective: To synthesize poly(3-bromothiophene) using a chemical oxidative polymerization method with iron(III) chloride (FeCl₃).

Materials:

  • 3-bromothiophene (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser, dropping funnel)

Procedure:

  • Monomer and Oxidant Preparation: In a Schlenk flask under an inert atmosphere, dissolve a calculated amount of 3-bromothiophene in anhydrous chloroform. In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time (e.g., 2-24 hours) under an inert atmosphere.

  • Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate out of the solution.

  • Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant.

  • De-doping (optional): To obtain the neutral form of the polymer, stir the polymer powder in an ammonia solution. This process removes the dopant anions (FeCl₄⁻) from the polymer backbone.

  • Final Washing and Drying: Wash the de-doped polymer with methanol and then dry it under vacuum to obtain the final poly(3-bromothiophene) powder.

Characterization of Electrical Conductivity

Objective: To measure the electrical conductivity of a conductive polymer thin film using the four-point probe method.

Methodology:

  • Film Preparation: Prepare a thin film of the conductive polymer on a non-conductive substrate (e.g., glass, silicon wafer) by a suitable method such as spin-coating, drop-casting, or electropolymerization. The thickness of the film should be uniform and can be measured using a profilometer.

  • Four-Point Probe Measurement: A four-point probe setup consists of four equally spaced, co-linear probes. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

  • Sheet Resistance Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V) using the formula: Rs = (π / ln(2)) * (V / I) for a thin film on an insulating substrate.

  • Conductivity Calculation: The electrical conductivity (σ) is then calculated by dividing the film thickness (t) by the sheet resistance: σ = 1 / (Rs * t).

Electrochemical Characterization by Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the polymer and estimate its HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: Coat a thin film of the polymer onto a working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO)-coated glass).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)). The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Cyclic Voltammetry Measurement: Perform a cyclic potential sweep using a potentiostat. The potential is scanned from a starting value to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50 mV/s).

  • Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red). The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has an absolute energy level of approximately -4.8 eV relative to vacuum):

    • HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8)

    • LUMO (eV) = -e (E_red vs Fc/Fc⁺ + 4.8) The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels.

Visualizing the Synthesis and Characterization Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization of conductive polymers.

SynthesisWorkflow cluster_synthesis Synthesis of Poly(3-bromothiophene) Monomer 3-bromothiophene Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant FeCl3 Oxidant->Polymerization Solvent Anhydrous Chloroform Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing Precipitation->Purification Dedoping De-doping (Ammonia) Purification->Dedoping FinalPolymer Poly(3-bromothiophene) Powder Dedoping->FinalPolymer

Caption: Workflow for the synthesis of poly(3-bromothiophene).

CharacterizationWorkflow cluster_characterization Performance Characterization cluster_electrical Electrical Properties cluster_electrochemical Electrochemical Properties cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties PolymerSample Conductive Polymer Sample ThinFilm Thin Film Preparation PolymerSample->ThinFilm CoatedElectrode Electrode Coating PolymerSample->CoatedElectrode TensileTest Tensile Testing PolymerSample->TensileTest TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA FourPointProbe Four-Point Probe Measurement ThinFilm->FourPointProbe Conductivity Conductivity Calculation FourPointProbe->Conductivity CV Cyclic Voltammetry CoatedElectrode->CV EnergyLevels HOMO/LUMO Estimation CV->EnergyLevels MechanicalData Tensile Strength & Young's Modulus TensileTest->MechanicalData ThermalData Decomposition Temperature TGA->ThermalData

Caption: Workflow for the characterization of conductive polymers.

Safety Operating Guide

Proper Disposal of 3-Bromothiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Bromothiophene-2-carboxylic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Key Safety Measures:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Use appropriate chemical-resistant gloves.[3]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.

Waste Classification and Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. This compound is classified as a halogenated organic compound due to the presence of bromine.[4]

Segregation Protocol:

  • Designated Waste Container: Place this compound waste into a designated container specifically for halogenated organic waste .[4][5] These containers are often color-coded (e.g., green) for easy identification.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5][6] Do not use abbreviations or chemical formulas.[5]

  • No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, acids, bases, or other waste streams.[4][7] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

Disposal Procedure

The standard and required method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][8][9] On-site treatment or neutralization by laboratory personnel is generally not recommended for this class of compound.

Step-by-Step Disposal Plan:

  • Containment: Ensure the waste is in a securely closed and properly labeled container as per the segregation protocol.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[1][2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection of the halogenated organic waste.

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name and quantity.

Quantitative Data and Experimental Protocols

There are no specific quantitative limits for laboratory disposal (e.g., concentration thresholds for drain disposal) as the primary method is collection for incineration at a regulated hazardous waste facility.[4] Similarly, detailed experimental protocols for the neutralization or decomposition of this compound are not provided, as these procedures are not advised in a standard laboratory setting. The accepted and safe procedure is collection and professional disposal.

The following table summarizes the key disposal parameters for this compound:

ParameterGuideline
Chemical Classification Halogenated Organic Acid
Primary Disposal Method Incineration via an approved hazardous waste disposal facility.[4]
Waste Container Type Designated and clearly labeled container for halogenated organic waste.[4][5]
On-site Treatment Not recommended. Avoid neutralization or other chemical treatments in the lab.
Drain Disposal Strictly prohibited.
PPE Requirement Safety goggles, chemical-resistant gloves, and protective clothing.[3]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures safety and compliance at each step.

G start Start: Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Compound ppe->classify container Select Designated 'Halogenated Waste' Container classify->container label_container Label Container with 'Hazardous Waste' & Full Chemical Name container->label_container transfer Transfer Waste to Labeled Container label_container->transfer store Store Securely in Satellite Accumulation Area transfer->store contact_ehs Contact EHS or Approved Waste Contractor for Pickup store->contact_ehs end_process End: Waste Collected by Approved Personnel for Disposal contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-Bromothiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles / Face ShieldMust provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[3]
Hands Chemical-resistant GlovesDurable plastic or nitrile gloves are recommended.[3][4] Inspect gloves for any signs of degradation or punctures before use.
Body Laboratory Coat / ApronA flame-retardant and chemical-resistant lab coat or apron is necessary to protect against skin contact.[3]
Respiratory Dust Mask (N95) / RespiratorUse a NIOSH/MSHA approved N95 dust mask or a respirator with an appropriate filter, especially when handling the solid form to avoid inhaling dust particles.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural workflow to ensure safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Workspace (Fume Hood) gather_ppe 2. Assemble and Inspect PPE prep_area->gather_ppe gather_mats 3. Gather Materials and Equipment gather_ppe->gather_mats don_ppe 4. Don Appropriate PPE weigh_transfer 5. Carefully Weigh and Transfer Chemical (Inside Fume Hood) don_ppe->weigh_transfer conduct_exp 6. Conduct Experiment weigh_transfer->conduct_exp decontaminate 7. Decontaminate Work Area and Equipment dispose_waste 8. Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe 9. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Designate a well-ventilated work area, preferably a chemical fume hood, for handling the compound.[6]

    • Assemble all necessary PPE as specified in the table above and inspect for any damage.

    • Gather all required laboratory equipment and reagents.

  • Handling:

    • Put on all required personal protective equipment before handling the chemical.[2]

    • When weighing and transferring the solid, perform these actions inside a fume hood to minimize inhalation of dust.[7] Avoid creating dust.[2]

    • Conduct the experimental procedure, being mindful to avoid contact with skin, eyes, and clothing.[1]

  • Cleanup and Disposal:

    • After completing the experiment, decontaminate the work surface and any equipment used.

    • Dispose of all waste, including contaminated consumables and excess chemical, in a clearly labeled, sealed container designated for hazardous chemical waste.[2]

    • Carefully remove and dispose of single-use PPE in the designated waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a designated, approved hazardous waste container.[2] Do not dispose of it down the drain or in general waste.

    • The waste container must be properly labeled with the chemical name and associated hazards.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for chemical containers.

In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean up the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Wash the spill site after material pickup is complete.[1] Always have an emergency eyewash station and safety shower readily accessible in the work area.[3][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.